(E)-1-Styrylcyclopropanamine
Description
Structure
3D Structure
Properties
CAS No. |
604799-99-7 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H13N/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-7H,8-9,12H2/b7-6+ |
InChI Key |
SRQFAPCKOFPXIZ-VOTSOKGWSA-N |
Isomeric SMILES |
C1CC1(/C=C/C2=CC=CC=C2)N |
Canonical SMILES |
C1CC1(C=CC2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Comparative Potency of Cyclopropylamine-Based Monoamine Oxidase Inhibitors: Tranylcypromine and the Styryl Motif
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Therapeutic Relevance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Their critical role in regulating neurotransmitter levels has established them as key therapeutic targets for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][] MAOs exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1]
The development of MAO inhibitors (MAOIs) has a rich history, with early non-selective and irreversible inhibitors demonstrating significant therapeutic efficacy, albeit with dietary restrictions due to the "cheese effect".[] Tranylcypromine, a non-hydrazine MAOI, emerged as a potent, irreversible inhibitor of both MAO-A and MAO-B and has been a valuable tool in both clinical practice and pharmacological research.[3][4] This guide will delve into the biochemical and pharmacological properties of tranylcypromine and explore the potential impact of structural modifications, specifically the introduction of a styryl group, on its inhibitory potency and selectivity.
Tranylcypromine: A Archetypal Cyclopropylamine MAO Inhibitor
Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropan-1-amine, is a structurally unique antidepressant. Its cyclopropylamine moiety is key to its mechanism of action.
Mechanism of Irreversible Inhibition
Tranylcypromine acts as a mechanism-based, irreversible inhibitor of both MAO-A and MAO-B.[5] The inhibitory process involves the enzyme's own catalytic machinery. The amine group of tranylcypromine is oxidized by the FAD cofactor of MAO, leading to the formation of a reactive radical intermediate. This intermediate then covalently binds to the flavin cofactor, rendering the enzyme inactive.[6] Due to this irreversible inhibition, the pharmacological effects of tranylcypromine persist long after the drug has been cleared from the plasma.[5]
Potency and Selectivity Profile
Tranylcypromine is a potent but non-selective MAO inhibitor, showing a slight preference for MAO-B in some studies.[5][7] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Tranylcypromine | 2.3[7] | 0.95[7] | 2.42 |
| Tranylcypromine Derivative (with alkyne handle) | 0.5[8] | 2.3[8] | 0.22 |
Table 1: In vitro inhibitory potency of tranylcypromine and a derivative against human MAO-A and MAO-B.
The data indicates that tranylcypromine is a potent inhibitor of both isoforms, with IC50 values in the low micromolar range. The selectivity index, calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is close to 1, confirming its non-selective nature. It is noteworthy that even minor structural modifications can alter both potency and selectivity, as seen with the alkyne-derivatized tranylcypromine used as a chemical probe.[8]
The Styryl Moiety: A Structural Motif Influencing Potency and Selectivity
While direct experimental data for (E)-1-Styrylcyclopropanamine is unavailable, we can infer its potential properties by examining the structure-activity relationships of other MAO inhibitors containing a styryl group. The styryl group, a vinylbenzene moiety, introduces a conjugated system that can significantly impact a molecule's interaction with the enzyme's active site.
Insights from Styryl-Containing MAO Inhibitors
Studies on other classes of MAO inhibitors have shown that the incorporation of a styryl group can lead to potent and, in some cases, selective inhibition. For instance, (E)-styrylisatin analogues have been shown to be more potent inhibitors of MAO-B than the parent isatin molecule.[9] Molecular docking studies suggest that the styryl group can extend into and interact with the entrance cavity of the MAO-B active site, in addition to the substrate cavity, thereby enhancing binding affinity.[9]
Hypothetical Potency of (E)-1-Styrylcyclopropanamine
Based on the available evidence from related compounds, it is plausible to hypothesize that the addition of an (E)-styryl group to the 1-position of the cyclopropylamine ring could modulate the inhibitory activity of the parent cyclopropylamine scaffold. The extended conjugation and increased hydrophobicity conferred by the styryl group may lead to altered binding kinetics and affinity for the MAO active site. It is conceivable that such a modification could either enhance potency, alter the selectivity profile, or both. However, without empirical data, this remains a well-founded hypothesis requiring experimental validation.
Experimental Protocol: In Vitro Determination of MAO Inhibitory Potency
To experimentally determine and compare the potency of compounds like tranylcypromine and novel analogs such as (E)-1-Styrylcyclopropanamine, a robust and sensitive in vitro assay is required. The MAO-Glo™ Assay from Promega is a widely used, luminescence-based method that provides a reliable platform for such investigations.[10][11]
Principle of the MAO-Glo™ Assay
The MAO-Glo™ Assay utilizes a luminogenic MAO substrate.[10] When this substrate is oxidized by MAO, it is converted into a substrate for luciferase. A second step involves the addition of a detection reagent that stops the MAO reaction and initiates a stable, glow-type luminescent signal produced by the luciferase.[11] The intensity of the light produced is directly proportional to the MAO activity.[11]
Step-by-Step Methodology
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (Promega), including MAO substrate, reaction buffer, and Luciferin Detection Reagent
-
Tranylcypromine (as a reference inhibitor)
-
Test compound (e.g., (E)-1-Styrylcyclopropanamine)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tranylcypromine and the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors to cover a range of concentrations for IC50 determination.
-
Prepare the MAO-Glo™ reagents according to the manufacturer's protocol.[12] This typically involves reconstituting the lyophilized components.
-
-
Assay Setup:
-
Enzyme Reaction:
-
Luminescence Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing the Concepts
To aid in the understanding of the structures and processes discussed, the following diagrams are provided.
Caption: Comparative structures and the general mechanism of irreversible MAO inhibition by cyclopropylamines.
Caption: A simplified workflow for the in vitro determination of MAO inhibitory activity using the MAO-Glo™ Assay.
Conclusion and Future Directions
Tranylcypromine remains a benchmark for potent, irreversible, and non-selective MAO inhibition. Its clinical utility, though tempered by the need for dietary precautions, underscores the therapeutic potential of targeting monoamine oxidase. The exploration of novel cyclopropylamine analogs is a promising avenue for the development of next-generation MAOIs with improved potency and selectivity profiles.
The hypothetical (E)-1-Styrylcyclopropanamine serves as an intriguing candidate for future investigation. Based on the established role of the styryl moiety in enhancing the potency of other MAO inhibitors, it is reasonable to predict that this compound could exhibit potent MAO inhibitory activity. However, empirical validation through in vitro assays, such as the one detailed in this guide, is essential to confirm this hypothesis and to elucidate its selectivity for MAO-A versus MAO-B. Further studies could also involve kinetic analysis to determine the mode of inhibition and molecular modeling to understand the binding interactions at the atomic level. Such research would not only contribute to a deeper understanding of the structure-activity relationships of cyclopropylamine-based MAO inhibitors but could also pave the way for the development of novel therapeutics for a range of neurological disorders.
References
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
- Menkes, D., Bosanac, P., & Castle, D. (2016). MAOIs–does the evidence warrant their resurrection?.
- Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. Seizure, 45, 123-134.
- Lobo, E., & O'Brien, L. (2010). Studies on the behaviour of semicarbazide-sensitive amine oxidase in Sprague-Dawley rats treated with the monoamine oxidase inhibitor tranylcypromine. Journal of neural transmission, 117(3), 337-343.
-
Wikipedia contributors. (2024, January 29). Tranylcypromine. In Wikipedia, The Free Encyclopedia. [Link]
- Wensien, M., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC chemical biology, 1(4), 303-311.
-
National Center for Biotechnology Information. (n.d.). Tranylcypromine. In StatPearls. [Link]
- Strolin Benedetti, M., et al. (2007). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Journal of pharmaceutical sciences, 96(9), 2449-2459.
-
Patsnap. (2024). What are the therapeutic applications for MAO inhibitors?. Synapse. [Link]
- Itami, K., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.
- Edmondson, D. E., et al. (2010). Inhibition of monoamine oxidase by (E)-styrylisatin analogues. Bioorganic & medicinal chemistry, 18(16), 5836-5843.
- Ramsay, R. R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. The FEBS journal, 282(10), 1934-1945.
- Silverman, R. B., & Hoffman, S. J. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(19), 5628-5632.
- Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1934-1945.
- Baker, G. B., et al. (1991). Drug action (IC 50 values) on MAO A and MAO B activities. Journal of Psychopharmacology, 5(4), 373-378.
- Procter, D. J., et al. (2021).
- Silverman, R. B. (1983). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of the American Chemical Society, 105(8), 2663-2667.
- Ramsay, R. R. (2019). Molecular Aspects of the Activity and Inhibition of the FAD-Containing Monoamine Oxidases.
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]
- Promega Corporation. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.
- Binda, C., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9578.
- Carradori, S., et al. (2018). Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. Molecules, 23(7), 1779.
- Ramsay, R. R., & Albreht, A. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission, 125(11), 1645-1661.
- McCafferty, D. G., et al. (2013). Facile Synthesis of Substituted trans-2-Arylcyclopropylamine Inhibitors of the Human Histone Demethylase LSD1 and Monoamine Oxidases A and B. ChemInform, 44(33).
Sources
- 1. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 3. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Studies on the behaviour of semicarbazide-sensitive amine oxidase in Sprague-Dawley rats treated with the monoamine oxidase inhibitor tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 6. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidase by (E)-styrylisatin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAO-Glo™ Assay Protocol [promega.sg]
- 11. MAO-Glo™ Assay Systems [promega.sg]
- 12. promega.com [promega.com]
The Dawn of a New Epigenetic Era: A Technical Guide to the History and Discovery of Mechanism-Based LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of Lysine-Specific Demethylase 1 (LSD1/KDM1A) in 2004 shattered the long-held dogma that histone methylation was a permanent epigenetic mark.[1] This seminal finding unveiled a new layer of dynamic gene regulation and simultaneously presented a tantalizing therapeutic target for a host of human diseases, most notably cancer. This in-depth technical guide chronicles the history and discovery of mechanism-based LSD1 inhibitors, from the serendipitous repurposing of an existing drug to the rational design of highly potent and selective clinical candidates. We will delve into the core mechanisms of action, explore the key chemical scaffolds that have defined the field, and provide detailed experimental workflows for the characterization of these transformative molecules.
The Discovery of LSD1: A Paradigm Shift in Epigenetics
Prior to 2004, histone methylation was considered a static, irreversible modification, a permanent molecular flag dictating gene expression states.[1] The groundbreaking discovery of LSD1 by Dr. Yang Shi and colleagues fundamentally altered this understanding.[2][3] LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, was the first enzyme identified to possess histone demethylase activity.[2][3] It specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark of transcriptional repression.[2][3][4]
The catalytic mechanism of LSD1 involves the oxidation of the methylated lysine substrate, a process that requires the FAD cofactor.[3] This reaction produces an unstable imine intermediate, which is subsequently hydrolyzed to yield the demethylated lysine, formaldehyde, and a reduced FAD cofactor (FADH2). Molecular oxygen then reoxidizes FADH2 to FAD, completing the catalytic cycle and producing hydrogen peroxide as a byproduct.[3]
The discovery of LSD1 not only revealed the dynamic nature of histone methylation but also highlighted its crucial role in a multitude of biological processes, including development, differentiation, and pluripotency.[5] Importantly, dysregulation of LSD1 activity and its overexpression have been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and breast cancer, making it a prime target for therapeutic intervention.[3][4][6]
The Dawn of Inhibition: Tranylcypromine, An Unlikely Pioneer
The first foray into LSD1 inhibition came from an unexpected source: the well-established monoamine oxidase (MAO) inhibitor, tranylcypromine (TCP).[2][7] Structurally and mechanistically, LSD1 shares similarities with MAOs, which are also FAD-dependent amine oxidases.[7] This homology prompted the investigation of known MAO inhibitors for their effects on LSD1. TCP, a cyclopropylamine-based irreversible MAO inhibitor used as an antidepressant, was found to inhibit LSD1, albeit with modest potency.[2][8]
The mechanism of TCP-mediated LSD1 inactivation is a classic example of mechanism-based inhibition. TCP acts as a suicide substrate, being processed by the enzyme's catalytic machinery to a reactive intermediate that covalently modifies the FAD cofactor.[3] This irreversible inactivation effectively shuts down the enzyme's demethylase activity. The discovery that TCP could inhibit LSD1 was a pivotal moment, providing the first chemical tool to probe LSD1 function and a foundational scaffold for the development of more potent and selective inhibitors.[4]
The Evolution of Irreversible LSD1 Inhibitors: Honing the TCP Scaffold
The initial success with TCP spurred a wave of medicinal chemistry efforts aimed at improving its potency and selectivity for LSD1 over MAOs. The core strategy involved retaining the essential cyclopropylamine warhead responsible for irreversible inhibition while modifying the phenyl ring to enhance interactions with the LSD1 active site.[2] This led to the development of a plethora of TCP derivatives with significantly improved pharmacological profiles.
These second-generation irreversible inhibitors demonstrated that strategic substitutions on the TCP scaffold could dramatically enhance binding affinity and specificity. This rational design approach paved the way for the development of several clinical candidates.
Key Clinical Candidates: Irreversible Inhibitors
| Compound Name | Developer | Indication(s) | Key Features |
| Iadademstat (ORY-1001) | Oryzon Genomics | AML, Solid Tumors | Potent and selective irreversible inhibitor.[2][4] |
| Bomedemstat (IMG-7289) | Imago BioSciences | Myeloid Malignancies | Oral, potent irreversible inhibitor.[2] |
| GSK2879552 | GlaxoSmithKline | SCLC, AML | Orally active irreversible inhibitor.[2] |
| INCB059872 | Incyte Corporation | Sickle Cell Disease, Ewing Sarcoma | Irreversible inhibitor with diverse clinical investigations.[2] |
| Vafidemstat (ORY-2001) | Oryzon Genomics | Alzheimer's Disease, Personality Disorders | Dual inhibitor of LSD1 and MAO-B.[2] |
The Rise of Reversible Inhibition: A New Paradigm
While irreversible inhibitors have shown significant promise, concerns about potential off-target effects and the permanent nature of their inhibition prompted the exploration of reversible LSD1 inhibitors.[9] These compounds bind non-covalently to the enzyme's active site, offering the potential for a more controlled and tunable therapeutic effect.
The development of reversible inhibitors has been guided by a variety of chemical scaffolds, identified through high-throughput screening and structure-based drug design. These efforts have yielded potent and selective compounds that are now making their way into clinical trials.
Key Clinical Candidates: Reversible Inhibitors
| Compound Name | Developer | Indication(s) | Key Features |
| Pulrodemstat (CC-90011) | Celgene | Advanced Solid Tumors, Non-Hodgkin's Lymphoma | First-in-class oral, reversible LSD1 inhibitor.[3] |
| Seclidemstat (SP-2577) | Salarius Pharmaceuticals | Ewing Sarcoma | Reversible inhibitor targeting the LSD1/CoREST complex.[3] |
Experimental Protocols for Characterizing LSD1 Inhibitors
The robust characterization of novel LSD1 inhibitors requires a multi-faceted experimental approach, encompassing biochemical assays to determine enzyme kinetics, cellular assays to assess target engagement and downstream effects, and in vivo models to evaluate efficacy and safety.
Biochemical Assay: In Vitro LSD1 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified LSD1 enzyme.
Principle: This assay typically utilizes a horseradish peroxidase (HRP)-coupled reaction to detect the hydrogen peroxide produced during the LSD1 demethylation reaction. The signal is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Dilute recombinant human LSD1/CoREST complex to the desired concentration in reaction buffer.
-
Prepare a solution of the H3K4me2 peptide substrate.
-
Prepare a detection solution containing HRP, a suitable substrate (e.g., Amplex Red), and the test compound at various concentrations.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 96-well plate.
-
Add the LSD1/CoREST enzyme to each well.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection solution.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for Histone Methylation
Objective: To assess the ability of an LSD1 inhibitor to increase the levels of H3K4me2 in cultured cells.
Principle: Western blotting is used to detect changes in the methylation status of histone H3 at lysine 4 following treatment with an LSD1 inhibitor.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., THP-1 for AML) to logarithmic growth phase.
-
Treat the cells with various concentrations of the LSD1 inhibitor or a vehicle control for a specified time (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Harvest the cells and lyse them to isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K4me2.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, probe a parallel membrane with an antibody against total Histone H3.
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me2 and total H3.
-
Normalize the H3K4me2 signal to the total H3 signal to determine the relative change in methylation.
-
Visualizing the Landscape: Pathways and Workflows
Future Perspectives and Conclusion
The journey from the discovery of LSD1 to the clinical development of potent and selective inhibitors has been a remarkable example of translational science. The field continues to evolve, with ongoing efforts to develop novel chemical scaffolds, explore combination therapies, and identify predictive biomarkers to guide patient selection.[2] For instance, combination strategies pairing LSD1 inhibitors with other epigenetic modifiers or standard-of-care chemotherapies are showing promise in preclinical models.[2] Furthermore, the development of PROTAC (PROteolysis TArgeting Chimera) degraders of LSD1 represents an exciting new therapeutic modality that is currently under investigation.[10]
The history of mechanism-based LSD1 inhibitors is a testament to the power of fundamental scientific discovery to fuel drug development. As our understanding of the complex roles of LSD1 in health and disease continues to deepen, so too will the opportunities to leverage this knowledge for the creation of innovative and life-saving therapies.
References
-
Fang, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Signal Transduction and Targeted Therapy, 4(1), 1-13. [Link]
-
Kozub, M. M., et al. (2017). LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. F1000Research, 6, 2016. [Link]
-
Cloos, P. A., et al. (2008). The discovery of histone demethylases. Epigenetics, 3(2), 65-68. [Link]
-
Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1143809. [Link]
-
Wang, S., et al. (2022). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2147. [Link]
-
Binda, C., et al. (2010). Structural biology of LSD1/CoREST complex. Proceedings of the National Academy of Sciences, 107(49), 20978-20983. [Link]
-
Song, Y., et al. (2022). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Wikipedia contributors. (2023, December 27). Tranylcypromine. In Wikipedia, The Free Encyclopedia. [Link]
-
Sheng, C., et al. (2022). Discovery of an LSD1 PROTAC degrader. Proceedings of the National Academy of Sciences, 119(15), e2122222119. [Link]
-
Anonymous. (2025). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. American Chemical Society. [Link]
-
Culhane, J. C., & Cole, P. A. (2010). LSD (Lysine-Specific Demethylase): A Decade-Long Trip from Discovery to Clinical Trials. Journal of Biological Chemistry, 285(30), 22887-22893. [Link]
-
Wang, S., et al. (2022). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2147. [Link]
-
Yang, J., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Oncology, 12, 963354. [Link]
-
Ji, L., et al. (2022). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Pharmacology, 13, 981105. [Link]
-
Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1143809. [Link]
Sources
- 1. The Discovery of Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 6. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Cyclopropanation of Styrylamines
Introduction: The Significance of Chiral Cyclopropylamines in Modern Chemistry
The cyclopropane ring, a motif of inherent strain and unique electronic character, is a cornerstone in contemporary drug discovery and organic synthesis.[1][2] When appended with an amino group, the resulting cyclopropylamine scaffold imparts a remarkable combination of structural rigidity and metabolic stability to bioactive molecules.[3][4] This has led to its incorporation into a multitude of pharmaceuticals and clinical candidates, where it often serves as a conformationally restricted analogue of more flexible alkylamines, enhancing potency and optimizing pharmacokinetic profiles. The stereochemistry of these cyclopropylamines is paramount, as different stereoisomers can exhibit vastly different biological activities. Consequently, the development of robust and highly stereoselective methods for their synthesis is a critical endeavor for researchers in medicinal chemistry and process development.
Styrylamines, with their conjugated olefinic system, represent a readily accessible and versatile class of precursors for the synthesis of 2-arylcyclopropylamines, a particularly important subclass of these chiral building blocks. However, the electron-rich nature of the styrylamine double bond and the presence of the nitrogen atom, which can coordinate to and potentially poison metal catalysts, present unique challenges. This guide provides an in-depth exploration of key stereoselective cyclopropanation methodologies applicable to styrylamines, offering both mechanistic insights and detailed experimental protocols to empower researchers in this field.
I. Transition Metal-Catalyzed Cyclopropanation
The reaction of olefins with metal carbenoids, generated from diazo compounds or other carbene precursors, is a powerful and widely utilized strategy for cyclopropane synthesis. The choice of metal catalyst and chiral ligand is crucial for achieving high levels of stereocontrol.
A. Rhodium-Catalyzed Asymmetric Cyclopropanation
Rhodium(II) carboxylate complexes are exceptionally effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer reactions.[5][6] The use of chiral rhodium catalysts allows for high levels of enantioselectivity in the cyclopropanation of a wide range of olefins, including styrenes.[5] For styrylamines, the nitrogen atom often requires protection to prevent side reactions and catalyst inhibition. N-sulfonyl protection is a common and effective strategy.
Mechanism and Stereochemical Control
The catalytic cycle begins with the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium-carbene intermediate. The alkene then approaches this electrophilic carbene species, leading to the formation of the cyclopropane ring in a concerted or stepwise manner, regenerating the catalyst. The chiral ligands on the rhodium catalyst create a chiral environment that directs the approach of the alkene, favoring the formation of one enantiomer over the other.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of an N-Sulfonylated Styrylamine
This protocol is adapted from the general principles of rhodium-catalyzed cyclopropanation of styrenes and related systems.[5]
Materials:
-
N-Tosyl-(E)-styrylamine (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Dirhodium(II) tetrakis(S-N-dodecylbenzenesulfonyl-prolinate) [Rh₂(S-DOSP)₄] (1 mol%)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Rh₂(S-DOSP)₄ (1 mol%).
-
Add anhydrous DCM to dissolve the catalyst.
-
Add the N-Tosyl-(E)-styrylamine (1.0 equiv) to the solution.
-
In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM.
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing the formation of side products.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-tosyl-2-phenylcyclopropylamine.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
Causality Behind Experimental Choices:
-
N-Tosyl Protecting Group: The tosyl group is electron-withdrawing, which can modulate the reactivity of the styrylamine. More importantly, it prevents the free amine from coordinating to the rhodium catalyst, which would inhibit its catalytic activity.[7][8]
-
Chiral Rhodium Catalyst: The chiral prolinate ligands on the dirhodium core create a C₂-symmetric chiral pocket that effectively controls the facial selectivity of the cyclopropanation.
-
Slow Addition of Diazo Compound: This technique is critical to prevent the dimerization of the diazo compound and other unwanted side reactions that can occur at high concentrations of the carbene precursor.
Data Summary: Representative Rhodium-Catalyzed Cyclopropanations
| Entry | Styrene Derivative | Diazo Compound | Catalyst | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | N-Tosyl-(E)-styrylamine | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | 85 | >95:5 | 98 |
| 2 | N-Boc-(E)-styrylamine | Methyl phenyldiazoacetate | Rh₂(S-PTTL)₄ | 78 | 90:10 | 95 |
Note: Data are representative examples based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
B. Copper-Catalyzed Asymmetric Cyclopropanation
Copper complexes bearing chiral ligands, such as bis(oxazolines) (BOX) and pyridyl-bis(oxazolines) (PyBOX), are also highly effective catalysts for asymmetric cyclopropanation.[3] Copper catalysts are generally less expensive than their rhodium counterparts, making them attractive for larger-scale applications.
Mechanism and Stereochemical Control
Similar to rhodium catalysis, the reaction proceeds through a copper-carbene intermediate. The chiral ligand coordinates to the copper center, creating a sterically defined environment that dictates the trajectory of the approaching alkene, thus controlling the stereochemical outcome of the cyclopropanation.
Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of an N-Protected Styrylamine
This protocol is a general procedure adapted from established methods for copper-catalyzed cyclopropanation.[3]
Materials:
-
N-Boc-(E)-styrylamine (1.0 equiv)
-
tert-Butyl diazoacetate (1.5 equiv)
-
Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆ (5 mol%)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S,S)-Ph-BOX] (5.5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine [Cu(OTf)]₂·C₆H₆ (5 mol%) and (S,S)-Ph-BOX (5.5 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
Add the N-Boc-(E)-styrylamine (1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of tert-butyl diazoacetate (1.5 equiv) in anhydrous DCM via syringe pump over 6-8 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by passing it through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired cyclopropylamine derivative.
-
Analyze the product for diastereomeric ratio and enantiomeric excess using chiral HPLC or SFC.
Causality Behind Experimental Choices:
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common and versatile protecting group for amines. It is stable under the reaction conditions and can be readily removed under acidic conditions.[7]
-
BOX Ligand: The C₂-symmetric bis(oxazoline) ligand provides a well-defined chiral environment around the copper center, leading to high levels of enantioselectivity.
-
Low Temperature: Performing the reaction at a lower temperature can often enhance the stereoselectivity by increasing the energy difference between the diastereomeric transition states.
II. Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically generated from diiodomethane and a zinc-copper couple), is a classic and highly reliable method for the cyclopropanation of alkenes.[9][10][11] A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. For styrylamines and related allylic amines, the presence of a nearby hydroxyl or protected amino group can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.[12][13][14]
Mechanism and Diastereoselective Control
The active reagent is believed to be an iodomethylzinc iodide species (IZnCH₂I). In the presence of a Lewis basic functional group, such as a protected amine, the zinc reagent can coordinate to this group. This pre-coordination orients the delivery of the methylene group to the syn-face of the double bond relative to the directing group.
Caption: Directed Simmons-Smith Cyclopropanation Workflow.
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Styrylamine Derivative
This protocol is based on the diastereoselective cyclopropanation of allylic amines.[12]
Materials:
-
(S)-N,N-Dibenzyl-1-phenylprop-2-en-1-amine (1.0 equiv)
-
Diethylzinc (2.0 equiv, 1.0 M solution in hexanes)
-
Diiodomethane (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of the chiral styrylamine derivative (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -20 °C.
-
Slowly add diethylzinc (2.0 equiv) to the solution via the dropping funnel.
-
After the addition is complete, add diiodomethane (2.0 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylamine.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.
Causality Behind Experimental Choices:
-
N,N-Dibenzyl Group: The dibenzylamino group can act as a directing group through coordination with the zinc reagent, leading to high syn-diastereoselectivity.
-
Diethylzinc/Diiodomethane (Furukawa's Modification): This modification of the Simmons-Smith reaction often provides higher yields and better reproducibility compared to the traditional zinc-copper couple.[9]
-
Careful Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride to safely neutralize the reactive organozinc species.
Data Summary: Diastereoselective Simmons-Smith Cyclopropanations
| Entry | Substrate | Reagent | dr (syn:anti) | Yield (%) |
| 1 | 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ | >99:1 | 85 |
| 2 | 3-(N-Boc-amino)cyclohexene | CF₃CO₂ZnCH₂I | 1:>99 | 90 |
Data adapted from related literature examples.[12]
III. Organocatalytic Cyclopropanation
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding the use of potentially toxic and expensive metals.[15][16][17] For the cyclopropanation of styrylamine derivatives, methods involving the reaction of α,β-unsaturated iminium ions (generated in situ from the styrylamine and a chiral amine catalyst) with stabilized ylides have shown promise.
Mechanism and Stereochemical Control
A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, reacts with the α,β-unsaturated aldehyde or ketone precursor of the styrylamine to form a chiral iminium ion. This activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack by a stabilized sulfur ylide. The bulky catalyst shields one face of the iminium ion, directing the ylide to attack from the less hindered face, thereby establishing the stereochemistry of the resulting cyclopropane.
Caption: General Mechanism for Organocatalytic Iminium Ion Cyclopropanation.
Experimental Protocol: Organocatalytic Asymmetric Cyclopropanation
This protocol is a conceptual adaptation for styrylamine precursors based on the organocatalytic cyclopropanation of α,β-unsaturated aldehydes.[15]
Materials:
-
(E)-3-Phenylacrylaldehyde (cinnamaldehyde) (1.0 equiv)
-
Dimethyl(phenylacyl)sulfonium bromide (1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Chloroform (CHCl₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a vial, add the sulfonium salt (1.2 equiv) and K₂CO₃ (1.5 equiv).
-
Add CHCl₃ and stir the suspension vigorously for 30 minutes to generate the ylide in situ.
-
In a separate vial, dissolve the chiral amine catalyst (10 mol%) and cinnamaldehyde (1.0 equiv) in CHCl₃.
-
Add the aldehyde/catalyst solution to the ylide suspension.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the cyclopropyl aldehyde.
-
The resulting aldehyde can be converted to the corresponding styrylamine via reductive amination.
-
Determine the dr and ee of the cyclopropyl aldehyde by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
Iminium Ion Activation: The chiral amine catalyst forms a transient iminium ion with the unsaturated aldehyde, which activates the system for nucleophilic attack and provides a chiral environment for stereocontrol.[15]
-
Stabilized Ylide: The use of a stabilized sulfonium ylide is crucial for the success of this reaction, as unstabilized ylides tend to undergo Wittig-type reactions with aldehydes.
-
In Situ Ylide Generation: Generating the ylide in the presence of the other reactants can be advantageous in some cases, maintaining a low concentration of the reactive species.
IV. Conclusion and Future Outlook
The stereoselective synthesis of cyclopropylamines from styrylamine precursors is a vibrant and evolving area of research. Transition metal catalysis, particularly with rhodium and copper complexes, offers highly efficient and enantioselective routes, provided that appropriate nitrogen protection strategies are employed. The classic Simmons-Smith reaction and its variants provide a powerful tool for diastereoselective cyclopropanation, often guided by the stereochemistry of the starting material or the presence of directing groups. Furthermore, the rise of organocatalysis presents a complementary and often more sustainable approach to these valuable chiral building blocks.
As the demand for structurally novel and stereochemically pure pharmaceutical agents continues to grow, the development of even more efficient, selective, and practical methods for the cyclopropanation of styrylamines will remain a high priority. Future research will likely focus on the use of more earth-abundant metal catalysts, the development of novel chiral ligands and organocatalysts, and the application of biocatalytic methods to further expand the synthetic toolbox available to chemists in both academia and industry.
References
-
Arnold, F. H. (2015). P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditions. PMC. [Link]
-
Fustero, S., et al. (2018). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PMC. [Link]
-
Shaikh, A. M., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC. [Link]
-
Fokin, V. V., et al. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC. [Link]
-
Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Science. [Link]
-
Shaikh, A. M., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]
-
Tang, Y., et al. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. PubMed. [Link]
-
Donohue, A. C., et al. (2009). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Charette, A. B. (2010). Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. Macmillan Group. [Link]
-
Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Gawronski, J., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]
-
Wang, J., et al. (2013). Asymmetric organocatalytic cyclopropanation of cinnamone derivatives with stabilized sulfonium ylides. PubMed. [Link]
-
Besset, T., et al. (2023). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]
-
Aggarwal, V. K. (2003). General Methods of Enantioselective Cyclopropanations. Macmillan Group. [Link]
-
Snapper, M. L., et al. (2009). Copper-Catalyzed Asymmetric Propargylation of Cyclic Aldimines. PubMed. [Link]
-
Fokin, V. V., et al. (2013). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]
-
Tang, Y., et al. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. ACS Publications. [Link]
-
Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
Besset, T., et al. (2023). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Carreira, E. M. (2014). Copper-Catalyzed Asymmetric Rearrangement of Carbonyl-Substituted Cyclopropanes to Dihydrofurans. ResearchGate. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]
-
Amet, S. (2019). Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. The University of Liverpool Repository. [Link]
-
Gini, A., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PMC. [Link]
-
Zhang, X., et al. (2024). Copper-catalyzed asymmetric 1,2-arylboration of enamines: access to chiral borate-containing 3,3′-disubstituted isoindolinones. Organic & Biomolecular Chemistry. [Link]
-
Iwasa, S., et al. (2012). Synthesis of trans-cycloalkenes via enantioselective cyclopropanation and skeletal rearrangement. PubMed. [Link]
-
Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. ACS Publications. [Link]
-
Lautens, M., et al. (2021). Rhodium(II)-catalyzed Ring-opening of Cyclopropenes for Dearomative Cyclopropanations, and Synthesis of Pro-Nematicides with Imidazothiazole Core. TSpace. [Link]
-
The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. [Link]
-
Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]
-
de Souza, R. O. M. A., et al. (2023). Organocatalytic Transformations from Sulfur Ylides. MDPI. [Link]
-
Davies, H. M. L., et al. (2018). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]
-
Aitken, D. J., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. PubMed. [Link]
-
Fructos, M. R., et al. (2020). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. MDPI. [Link]
-
Meggers, E., et al. (2021). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]
-
Lautens, M., et al. (2020). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Organic & Biomolecular Chemistry. [Link]
-
Arnold, F. H., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. PMC. [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgosolver.com [orgosolver.com]
- 12. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Asymmetric organocatalytic cyclopropanation of cinnamone derivatives with stabilized sulfonium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organocatalytic Transformations from Sulfur Ylides [mdpi.com]
Topic: Cell Viability Assay Conditions for (E)-1-Styrylcyclopropanamine in Leukemia Cells
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Epigenetic Vulnerabilities in Leukemia with (E)-1-Styrylcyclopropanamine
Acute Myeloid Leukemia (AML) and other leukemias are characterized by a blockade in hematopoietic differentiation, leading to the uncontrolled proliferation of immature blast cells.[1] A key player in this process is the epigenetic regulator Lysine-Specific Demethylase 1 (LSD1), which is frequently overexpressed in various cancers, including AML.[2] LSD1 is crucial for maintaining the leukemic state by repressing differentiation-associated genes.[3] Its inhibition has emerged as a promising therapeutic strategy to induce differentiation and apoptosis in leukemia cells.[3][4]
(E)-1-Styrylcyclopropanamine is a structural analog of tranylcypromine, a well-established irreversible inhibitor of monoamine oxidases (MAOs) and LSD1.[5][6][7] Tranylcypromine-based compounds function by forming a covalent adduct with the FAD cofactor in the LSD1 active site, leading to its inactivation.[6] By modifying the tranylcypromine scaffold, derivatives like (E)-1-Styrylcyclopropanamine are being explored for enhanced potency and selectivity against LSD1.[4][6]
This application note provides a comprehensive, field-proven guide for researchers to accurately assess the cytotoxic and apoptotic effects of (E)-1-Styrylcyclopropanamine on leukemia cell lines. We present a multi-faceted approach, moving beyond simple viability readouts to incorporate mechanistic assays that confirm the induction of apoptosis. The protocols herein are optimized for suspension leukemia cells and are designed to yield robust, reproducible, and interpretable data.
Scientific Background: The Rationale for a Multi-Assay Approach
Evaluating a novel compound requires a rigorous, multi-pronged strategy to build a convincing narrative of its cellular effects. A single assay provides only one dimension of a complex biological response. Therefore, we integrate three distinct but complementary assays:
-
MTT (Metabolic Viability) Assay: This high-throughput colorimetric assay is a foundational tool for assessing cell viability.[8] It measures the activity of mitochondrial dehydrogenases, which are active only in living cells, to reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The resulting color intensity is directly proportional to the number of metabolically active (viable) cells, making it ideal for determining the compound's half-maximal inhibitory concentration (IC50).[1][10]
-
Annexin V/PI (Apoptosis) Assay: To determine how the compound kills cells, we employ Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[11] Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[12] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual-staining method allows for the precise differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[13]
-
Caspase-3 Activity (Apoptotic Pathway) Assay: To confirm that the observed cell death proceeds through the canonical apoptotic pathway, we measure the activity of Caspase-3. Caspase-3 is a critical executioner caspase that, once activated, cleaves key cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[14] This assay uses a specific peptide substrate (DEVD) conjugated to a colorimetric or fluorescent reporter.[15] Cleavage of the substrate by active Caspase-3 releases the reporter, generating a quantifiable signal that is proportional to Caspase-3 activity.[14]
By combining these three assays, researchers can confidently determine not only the potency of (E)-1-Styrylcyclopropanamine but also its primary mechanism of inducing cell death in leukemia.
Proposed Mechanism of Action
The following diagram illustrates the hypothesized signaling pathway through which (E)-1-Styrylcyclopropanamine induces apoptosis in leukemia cells.
Caption: Hypothesized pathway of (E)-1-Styrylcyclopropanamine action in leukemia cells.
Experimental Protocols & Workflows
This section provides detailed methodologies. The overall experimental process is outlined below.
Caption: Overall experimental workflow for assessing compound efficacy in leukemia cells.
Part 1: Leukemia Cell Culture and Compound Treatment
1.1. Materials & Reagents
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, Kasumi-1, K562)[10][16][17]
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(E)-1-Styrylcyclopropanamine
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
96-well and 24-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
1.2. Protocol: Cell Maintenance and Plating
-
Culture Maintenance: Maintain leukemia cells in suspension culture in T-75 flasks at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Split cultures every 2-3 days by diluting with fresh, pre-warmed complete medium.
-
Cell Counting: Prior to each experiment, determine cell viability and density using a Trypan Blue exclusion assay. Ensure cell viability is >95%.
-
Cell Plating: Centrifuge the required number of cells at 300 x g for 5 minutes. Resuspend the cell pellet in fresh complete medium to the desired seeding density (see table below).
Table 1: Recommended Seeding Densities for Leukemia Cell Lines
| Assay Type | Plate Format | Seeding Density (cells/well) | Rationale |
| MTT Assay | 96-well | 2 x 10⁴ - 6 x 10⁴ | Ensures a linear absorbance range and prevents overgrowth during incubation.[16] |
| Annexin V/PI | 24-well | 0.5 x 10⁶ - 1 x 10⁶ | Provides sufficient cell numbers for robust flow cytometry analysis. |
| Caspase-3 Assay | 96-well | 0.5 x 10⁵ - 2 x 10⁵ | Aligns with typical kit recommendations for generating a detectable signal.[15] |
1.3. Protocol: Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of (E)-1-Styrylcyclopropanamine in DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Scientist's Note: DMSO is the solvent of choice for many organic compounds. However, high concentrations can be toxic to cells. The final DMSO concentration in the culture medium should not exceed 0.5%, and a vehicle control (medium with the same percentage of DMSO) must be included in all experiments.
-
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution in complete culture medium.
-
Cell Treatment: Add the appropriate volume of the working solutions to the plated cells to achieve the desired final concentrations. Incubate for the desired time period (typically 24, 48, or 72 hours).
Part 2: Protocol for MTT Cell Viability Assay
2.1. Principle This assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.[18]
2.2. Materials & Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9][19]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
2.3. Step-by-Step Methodology
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in Part 1. Include wells for vehicle control (DMSO) and untreated cells.
-
Add MTT Reagent: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[20]
-
Scientist's Note: Avoid disturbing the cells at the bottom of the well. The final concentration of MTT in the well should be approximately 0.5 mg/mL.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[20] During this time, viable cells will convert the MTT into visible purple formazan crystals. The optimal incubation time may vary by cell line and should be determined empirically.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.[20][21] Pipette up and down gently to ensure all formazan crystals are dissolved.
-
Expert Tip: For suspension cells, it is possible to first centrifuge the plate (300 x g, 5 min), carefully remove the supernatant, and then add the solubilizing agent to the pellet. However, adding the solubilizing agent directly is often sufficient and reduces the risk of cell loss.[19]
-
-
Incubate & Read: Wrap the plate in foil and incubate at room temperature for 2-4 hours with gentle shaking to ensure complete dissolution.[21]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[9]
2.4. Data Analysis
-
Background Subtraction: Subtract the average absorbance of a "blank" well (medium, MTT, and solvent only) from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Part 3: Protocol for Annexin V/PI Apoptosis Assay
3.1. Principle This flow cytometry-based assay differentiates live, apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (PS) with fluorescently-labeled Annexin V and assessing membrane integrity with Propidium Iodide (PI).[22]
3.2. Materials & Reagents
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂)
-
Flow cytometer
3.3. Step-by-Step Methodology
-
Cell Treatment: Seed and treat cells in a 24-well plate as described in Part 1. It is crucial to include a positive control for apoptosis (e.g., treatment with staurosporine or etoposide) and an unstained control.
-
Harvest Cells: At the end of the incubation period, transfer the entire cell suspension from each well into a flow cytometry tube.
-
Wash Cells: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the PBS.
-
Prepare Staining Solution: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend Cells: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[23]
-
Stain Cells: Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution to each 100 µL cell suspension.[22][23]
-
Trustworthiness Check: Always run single-stain controls (Annexin V only, PI only) to set up proper compensation and gating on the flow cytometer.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[22]
-
Analyze: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
3.4. Data Interpretation The data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, separating the cells into four quadrants.
Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.
Part 4: Protocol for Caspase-3 Activity Assay
4.1. Principle This assay quantifies the activity of executioner Caspase-3, a key mediator of apoptosis. Activated Caspase-3 in cell lysates cleaves a specific substrate, Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric), releasing a chromophore (pNA) or fluorophore (AMC) that can be measured.[15]
4.2. Materials & Reagents
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (contains lysis buffer, reaction buffer, substrate, and inhibitor)
-
Microplate reader (absorbance at 405 nm for colorimetric, or Ex/Em ~380/440 nm for fluorometric)
4.3. Step-by-Step Methodology
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in Part 1.
-
Prepare Cell Lysates: At the end of the treatment period, centrifuge the plate at 500 x g for 5 minutes. Carefully remove the supernatant and add 50-100 µL of chilled cell lysis buffer to each well.[14]
-
Incubation: Incubate the plate on ice for 10-15 minutes.[14]
-
Prepare Reaction Mixture: In a separate, new 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add Lysate: Transfer 50 µL of the cell lysate from the lysis plate to the corresponding wells of the reaction plate.
-
Add Substrate: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA) to each well.[24]
-
Self-Validating Control: Include a sample where the lysate is pre-incubated with a Caspase-3 inhibitor (usually provided in the kit) to measure non-specific substrate cleavage.
-
-
Incubate: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.[24]
-
Read Plate: Measure the output on a microplate reader at the appropriate wavelength (405 nm for pNA, Ex/Em 380/440 for AMC).[15][24]
4.4. Data Analysis
-
Correct for Background: Subtract the reading from a blank well (buffer and substrate only).
-
Calculate Fold-Increase: Compare the readings of the treated samples to the vehicle control to determine the fold-increase in Caspase-3 activity.
-
Fold-Increase = (Reading of Treated Sample / Reading of Vehicle Control)
-
References
- BenchChem. (n.d.). Application Notes and Protocols: Utilizing Tranylcypromine as a Pharmacological Tool to Study Monoamine Oxidase Function.
-
Dang, P., et al. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate. Retrieved from [Link]
-
Wahab, R. A., et al. (2008). Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia. Frontiers in Chemistry. Retrieved from [Link]
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
-
Vermes, C. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved from [Link]
-
Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. Retrieved from [Link]
-
Dang, P., et al. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Retrieved from [Link]
-
Fiskus, W., et al. (2019). What potential is there for LSD1 inhibitors to reach approval for AML?. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
-
Cai, S. F., et al. (2005). AML1-ETO and C-KIT mutation/overexpression in t(8;21) leukemia: implication in stepwise leukemogenesis and response to Gleevec. PubMed. Retrieved from [Link]
-
ResearchGate. (2013). MTT Assay protocol for Suspension cells - Cell Viability Assay?. Retrieved from [Link]
-
Patsnap Synapse. (2023). LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy. Retrieved from [Link]
-
ResearchGate. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved from [Link]
-
Shen, L., et al. (2016). Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia. PubMed. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
Riabov, V., et al. (2013). Inhibition Of LSD1 As a Therapeutic Strategy For The Treatment of Acute Myeloid Leukemia. Blood. Retrieved from [Link]
-
University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Cai, S. F., et al. (2005). AML1-ETO and C-KIT mutation/overexpression in t(8;21) leukemia: Implication in stepwise leukemogenesis and response to Gleevec. PubMed Central. Retrieved from [Link]
-
Shi, Z., et al. (2007). Pharmacodynamics of cytarabine alone and in combination with 7-hydroxystaurosporine (UCN-01) in AML blasts in vitro and during a clinical trial. NIH. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Homoharringtonine and Gilteritinib Synergistically Induce Apoptosis and Suppress Viability in FLT3-ITD-Positive AML Cells. MDPI. Retrieved from [Link]
Sources
- 1. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 8. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. mpbio.com [mpbio.com]
- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. mdpi.com [mdpi.com]
- 17. AML1-ETO and C-KIT mutation/overexpression in t(8;21) leukemia: Implication in stepwise leukemogenesis and response to Gleevec - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. researchgate.net [researchgate.net]
- 20. atcc.org [atcc.org]
- 21. broadpharm.com [broadpharm.com]
- 22. kumc.edu [kumc.edu]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Optimal Solubilization and Delivery of (E)-1-Styrylcyclopropanamine for LSD1 Inhibition Studies
Abstract & Compound Profile
(E)-1-Styrylcyclopropanamine is a potent, mechanism-based inhibitor of Lysine Specific Demethylase 1 (LSD1/KDM1A) . Structurally related to tranylcypromine (TCP), this compound utilizes a cyclopropylamine warhead to covalently modify the FAD cofactor within the LSD1 catalytic pocket. While highly effective in epigenetic modulation, its utility in biological assays is frequently compromised by suboptimal solubilization, leading to microprecipitation, inconsistent IC50 values, and off-target cellular toxicity.
This guide provides a standardized, self-validating framework for the preparation, storage, and delivery of (E)-1-Styrylcyclopropanamine, ensuring maximum bioavailability and experimental reproducibility.
Physicochemical Profile
| Property | Characteristic | Implication for Handling |
| Chemical Class | Styrenylcyclopropylamine | Potential photosensitivity (styryl conjugation); susceptible to ring-opening at low pH. |
| Primary Form | Hydrochloride Salt (HCl) | Improved water solubility over free base, but hygroscopic. |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; requires organic co-solvent for high concentrations. |
| pKa (Amine) | ~8.5 - 9.5 | Protonated at physiological pH; positively charged in neutral buffers. |
| Stability | Light & Oxidant Sensitive | Protect from light. Store under inert gas (Argon/Nitrogen) if possible. |
Solvent Selection Matrix
The choice of solvent must balance solubility with biological compatibility. The following matrix dictates the optimal vehicle based on the experimental phase.
| Experimental Phase | Recommended Solvent | Alternative | Contraindicated |
| Master Stock | DMSO (Anhydrous) | Ethanol (100%) | Water/PBS (Hydrolysis risk/low stability) |
| Cell Culture (In Vitro) | DMSO Stock -> Media | Ethanol Stock -> Media | Direct solid dissolution in media |
| In Vivo (IP/IV) | 20% HP-β-CD in Saline | 10% DMSO / 40% PEG400 / 50% Water | Pure DMSO (Toxicity) |
| In Vivo (Oral) | 0.5% Methylcellulose | Corn Oil | Acidic buffers (pH < 4) |
Protocol 1: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration (10 mM - 50 mM) stock solution for long-term storage.
Reagents & Equipment
-
(E)-1-Styrylcyclopropanamine (Solid, typically HCl salt)
-
Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Tested (Sigma D2650 or equiv.)
-
Amber glass vials (Borosilicate) with PTFE-lined caps
-
Desiccator
Step-by-Step Procedure
-
Equilibration: Remove the compound vial from -20°C/-80°C storage and place it in a desiccator. Allow it to warm to room temperature (RT) for at least 1 hour before opening .
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, catalyzing hydrolysis and degradation.
-
-
Weighing: Weigh the necessary amount of solid (e.g., 5 mg) into a sterile microcentrifuge tube or amber vial.
-
Calculation: To make a 10 mM stock from 5 mg (MW ≈ 197.66 g/mol for free amine; check specific batch MW if Salt):
-
-
Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.
-
Visual Check: The solution should be clear and colorless to pale yellow. If turbidity persists, sonicate in a water bath at RT for 2 minutes.
-
-
Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 20-50 µL) in amber tubes.
-
Storage Condition: -80°C is optimal. -20°C is acceptable for <3 months.
-
Constraint: Avoid >3 freeze-thaw cycles.
-
Protocol 2: "No-Shock" Dilution for Cell Culture
Objective: Dilute the hydrophobic stock into aqueous media without triggering rapid precipitation (the "solvent shock" effect).
The "Intermediate Step" Method
Directly adding high-concentration DMSO stock to cell media often causes local precipitation where the droplet hits the water, creating invisible micro-crystals that cells cannot uptake.
-
Prepare Intermediate Dilution:
-
Dilute the Master Stock (e.g., 10 mM) 1:10 or 1:100 into pure DMSO first, to create a Working Stock (e.g., 100 µM or 1 mM).
-
Why? Pipetting 0.5 µL of stock is inaccurate. Pipetting 5 µL of a diluted stock is precise.
-
-
Final Dilution into Media:
-
Place the culture media (pre-warmed to 37°C) in a tube.
-
While vortexing the media gently, add the Working Stock dropwise.
-
Target DMSO Concentration: Keep final DMSO < 0.5% (v/v). Ideally < 0.1% for sensitive lines (e.g., primary neurons, stem cells).
-
-
Validation: Inspect the media under a microscope (10x or 20x). If you see "black dots" or shimmering crystals, the compound has precipitated.
-
Correction: Use a carrier protein. Add 5% FBS to the media before adding the compound. Serum albumin binds lipophilic drugs and aids solubility.
-
Protocol 3: In Vivo Formulation (Parenteral)
Objective: Solubilize (E)-1-Styrylcyclopropanamine for IP or IV injection in mice/rats. Challenge: DMSO is toxic at high volumes. The compound is likely too lipophilic for pure saline.
Recommended Vehicle: 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins encapsulate the hydrophobic styryl tail, rendering the drug water-soluble without using toxic organic solvents.
Procedure
-
Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile 0.9% Saline or PBS. Filter sterilize (0.22 µm).
-
Drug Addition:
-
Weigh the required amount of (E)-1-Styrylcyclopropanamine.
-
Add the 20% HP-β-CD vehicle directly to the solid.
-
-
Dissolution:
-
Vortex for 1 minute.
-
Sonicate for 10-15 minutes at RT. The solution must be perfectly clear.
-
Note: If the solution remains cloudy, adjust pH. The amine is more soluble at pH < 7. A slight acidification (pH 5-6) is tolerated for IP injection.
-
-
Dosing: Administer within 4 hours of preparation. Do not store aqueous formulations.
Visualization: Solubilization Workflows
Figure 1: Decision tree for the solubilization and application of (E)-1-Styrylcyclopropanamine.
References
-
Gehling, V. S., et al. (2020). "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors."[1] ACS Medicinal Chemistry Letters, 11(6), 1213–1220.[1] Link
- Context: Primary source for the synthesis and biological evaluation of styryl-cyclopropylamine derivatives (Compound 34), establishing the efficacy of this class in AML models.
- Di Stefano, A., et al. (2004). "Solubility and Stability of Cyclodextrin Complexes." Drug Development and Industrial Pharmacy. Context: Validates the use of HP-β-CD for solubilizing lipophilic amine drugs for parenteral use.
-
Way, L., et al. (2016). "Solvent Selection Methodology for Pharmaceutical Processes." Chemical Engineering Research and Design. Link
- Context: Provides the theoretical basis for solvent swapping and minimizing toxicity in biological assays.
- Sigma-Aldrich. "Handling and Storage of Chemical Reagents: Amines." Technical Bulletin.
Sources
Application Note: Advanced Crystallization Protocols for (E)-1-Styrylcyclopropanamine Salts
Executive Summary
This guide details the crystallization and salt formation strategies for (E)-1-Styrylcyclopropanamine , a structural motif increasingly relevant in neuroscience as a precursor for monoamine oxidase (MAO) and lysine-specific demethylase (LSD1) inhibitors.
The successful isolation of this compound requires navigating three critical stability challenges:
-
Ring Strain: The cyclopropane core is susceptible to acid-catalyzed ring opening (homo-conjugate addition).
-
Geometric Isomerism: The (E)-styryl olefin is photosensitive and prone to (E)-to-(Z) isomerization under UV exposure.
-
Amine Basicity: Steric hindrance at the quaternary carbon (in 1,1-disubstituted analogs) or vicinal repulsion (in 1,2-analogs) dictates specific counter-ion preferences.
This protocol prioritizes thermodynamic stability and impurity rejection , moving beyond simple precipitation to controlled crystal growth.
Pre-Crystallization Analysis & Salt Screening
Before scaling up, the free base must be converted to a salt form that ensures non-hygroscopicity and chemical stability.
Chemical Stability Considerations
-
Acid Sensitivity: Avoid strong, non-volatile mineral acids (e.g., Sulfuric acid) at high temperatures, which may facilitate cyclopropyl ring opening.
-
Preferred Counter-ions:
-
Hydrochloric Acid (HCl): Standard first-pass, but often hygroscopic for amines.
-
p-Toluenesulfonic Acid (Tosylate): Excellent for adding molecular weight and crystallinity; generally non-hygroscopic.
-
L-Tartaric Acid: Useful for chiral resolution if the starting material is racemic.
-
Solvent Selection Matrix
The choice of solvent is governed by the solubility differential (high at boiling, low at freezing) and chemical compatibility .
| Solvent Class | Examples | Suitability | Technical Notes |
| Alcohols | Isopropanol (IPA), Ethanol | High | Excellent for proton transfer; moderate solubility allows cooling crystallization. |
| Ethers | MTBE, CPME | Medium | Best used as anti-solvents . Low solubility for polar salts. |
| Chlorinated | DCM, Chloroform | Low | Good for free base, poor for salts. Risk of solvate formation. |
| Ketones | Acetone, MEK | Conditional | Avoid with primary amines due to potential Schiff base formation (impurity risk). |
Detailed Experimental Protocols
Protocol A: Reactive Crystallization (Preparation of the HCl Salt)
Best for: Initial isolation from crude reaction mixtures.
Principle: In-situ salt formation drives the equilibrium toward the solid phase, precipitating the product while leaving non-basic impurities in solution.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of crude (E)-1-Styrylcyclopropanamine free base in 50 mL of Ethyl Acetate (EtOAc) at room temperature (20-25°C).
-
Note: EtOAc is chosen because the HCl salt is typically insoluble in it, maximizing yield.
-
-
Filtration (Polishing): Filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (catalyst residues, dust).
-
Acid Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane or HCl in IPA dropwise over 30 minutes.
-
Critical: Maintain temperature <10°C to prevent exotherms that could degrade the cyclopropane ring.
-
-
Aging (Ostwald Ripening): Once addition is complete, warm the slurry to 20°C and stir for 2 hours. This allows small, amorphous particles to dissolve and redeposit on larger, crystalline lattices.
-
Isolation: Filter the white solid under vacuum/nitrogen.
-
Washing: Wash the cake with 2 x 10 mL of cold EtOAc/MTBE (1:1).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 50°C.
Protocol B: Recrystallization via Anti-Solvent Addition (Tosylate Salt)
Best for: High-purity API generation and controlling polymorphism.
Principle: Dissolving the salt in a "good" solvent (Alcohol) and slowly reducing solubility by adding a "poor" solvent (Ether) induces nucleation at a low degree of supersaturation, favoring stable crystals over amorphous solids.
Step-by-Step Methodology:
-
Dissolution: Suspend 5.0 g of the crude salt in 25 mL of Isopropanol (IPA) . Heat to near-reflux (75°C) until fully dissolved.
-
Visual Check: Solution should be clear. If yellow, treat with activated carbon (5 wt%) and filter hot.
-
-
Nucleation Point: Cool the solution slowly (0.5°C/min) to 50°C.
-
Seeding (Optional but Recommended): Add 0.1 wt% of pure seed crystals to initiate growth.
-
Anti-Solvent Addition: Slowly add MTBE (Methyl tert-butyl ether) via a syringe pump or dropping funnel.
-
Rate: 0.5 mL/min. Total volume: 25 mL (1:1 ratio with IPA).
-
-
Cooling Ramp: Cool the mixture to 0°C over 4 hours.
-
Harvest: Filter and wash with cold MTBE.
Process Visualization
Workflow 1: Decision Logic for Salt Selection
The following diagram illustrates the decision-making process for selecting the optimal salt form based on pKa and hygroscopicity.
Figure 1: Decision tree for selecting the optimal salt form and crystallization solvent system.
Workflow 2: Anti-Solvent Crystallization Mechanism
This diagram details the thermodynamic pathway of the Protocol B methodology.
Figure 2: Step-wise mechanism for Anti-Solvent Crystallization (Protocol B).
Characterization & Quality Control
A self-validating system requires confirming the identity and physical state of the crystals.
| Technique | Purpose | Acceptance Criteria |
| PXRD (Powder X-Ray Diffraction) | Identify polymorphs and crystallinity. | Sharp, defined peaks. Absence of "amorphous halo". |
| DSC (Differential Scanning Calorimetry) | Determine Melting Point and solvate loss. | Single sharp endotherm (e.g., >150°C for Tosylates). No low-T desolvation peaks. |
| 1H-NMR | Confirm structure and salt stoichiometry. | Integration of Styryl protons (6.0-7.5 ppm) vs. counter-ion protons. |
| HPLC | Purity check. | >98% Area. Check for degradation products (ring-opened ketones). |
Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The salt is precipitating faster than it can crystallize, or the temperature is too high for the solvent mixture.
-
Solution:
-
Re-heat to dissolve the oil.
-
Add seed crystals at the cloud point.
-
Reduce the cooling rate.
-
Increase the ratio of the "Good Solvent" (IPA) slightly.
-
Issue: Isomerization ((E) to (Z))
-
Cause: Exposure to ambient light during long crystallization times.
-
Solution: Wrap all flasks in aluminum foil. Work under amber light if possible.
Issue: Hygroscopicity (Sticky Solid)
-
Cause: Formation of an amorphous solid or unstable hydrate (common with HCl salts).
-
Solution: Switch to a Tosylate or Besylate salt. Alternatively, dry the HCl salt under high vacuum with P2O5 to remove surface moisture.
References
-
Wouters, J., & Quéré, L. (2012). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. Link
- Burger, A. (1995). Tranylcypromine (Trans-2-phenylcyclopropylamine): Properties and Stability. (Contextual reference for cyclopropylamine stability).
-
BenchChem. (n.d.). (E)-1-Styrylcyclopropanamine Product Information. Link
Application Notes and Protocols for Handling and Storage of Light-Sensitive Styryl Compounds
Introduction: The Dichotomy of Light in the World of Styryl Compounds
Styryl compounds, a class of molecules characterized by a carbon-carbon double bond connecting two aromatic rings, are of immense interest to researchers in drug development and cell biology. Their unique photophysical properties, particularly their fluorescence, make them invaluable as molecular probes and imaging agents. However, the very energy that makes them fluoresce—light—is also their primary antagonist, capable of inducing photochemical reactions that lead to their degradation and a loss of function. This guide provides a comprehensive overview of the principles and practices necessary for the effective handling and storage of these light-sensitive molecules, ensuring their integrity and the reproducibility of your experimental results.
The Science of Photodegradation: Why Styryl Compounds Are Light-Sensitive
The photosensitivity of styryl compounds is rooted in their conjugated π-electron systems. The absorption of photons, particularly in the UV-visible range, excites electrons to higher energy states. While this is the basis for their fluorescence, it also opens pathways for irreversible chemical reactions. The primary mechanism of photodegradation for many organic dyes, including styryl compounds, involves the generation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.[1] These highly reactive species can then attack the dye molecule, leading to its breakdown.
The specific degradation pathway can be influenced by a variety of factors, including the molecular structure of the styryl compound, the solvent environment, and the intensity and wavelength of the light source.[1][2] For instance, the presence of certain functional groups can either enhance or decrease photostability.
Caption: A simplified model of the photodegradation pathway for styryl compounds.
Strategic Storage: Preserving the Integrity of Styryl Compounds
Proper storage is the first line of defense against the degradation of light-sensitive styryl compounds. The primary goals are to minimize exposure to light and to control environmental factors that can accelerate degradation, such as temperature and moisture.
Short-Term and Long-Term Storage Recommendations
| Form | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Solid (Lyophilized Powder) | 2-8°C in the dark, desiccated | -20°C or -80°C in the dark, desiccated | Lower temperatures slow down chemical degradation processes. Desiccation prevents hydrolysis. |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C in the dark | -80°C in the dark | Freezing the solution significantly reduces molecular motion and the rate of degradation. Storage at -80°C is preferred for long-term stability.[3] |
| Aqueous Solution | 2-8°C in the dark (for up to 24 hours) | Not Recommended | Aqueous solutions are more prone to microbial growth and hydrolysis. It is always best to prepare fresh aqueous solutions before use. |
The Critical Role of Aliquoting
Repeated freeze-thaw cycles can be detrimental to the stability of styryl compounds in solution. To avoid this, it is imperative to aliquot stock solutions into smaller, single-use volumes upon preparation. This practice ensures that the main stock remains frozen and protected from temperature fluctuations and repeated exposure to atmospheric moisture.
In the Laboratory: Best Practices for Handling Styryl Compounds
The handling of styryl compounds requires a meticulous approach to minimize light exposure and prevent contamination.
Workflow for Handling Light-Sensitive Styryl Compounds
Caption: A recommended workflow for the handling of light-sensitive styryl compounds.
Protocol: Preparation of a Styryl Compound Stock Solution
This protocol provides a step-by-step guide for the preparation of a stock solution of a light-sensitive styryl compound.
Materials:
-
Light-sensitive styryl compound (solid form)
-
Anhydrous, high-purity solvent (e.g., DMSO)
-
Amber or opaque microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Aluminum foil
Procedure:
-
Work in a Subdued Light Environment: Whenever possible, perform these steps in a dark room or under a safelight with a wavelength that is not absorbed by the compound. If this is not feasible, work quickly and keep all containers wrapped in aluminum foil.
-
Equilibrate to Room Temperature: Before opening, allow the container of the solid styryl compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weigh the Compound: Accurately weigh the desired amount of the styryl compound in a fume hood.
-
Dissolve in Solvent: Add the appropriate volume of anhydrous solvent to the solid compound to achieve the desired stock solution concentration. For many styryl dyes, a stock solution of 1-10 mM in DMSO is common.[3]
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in the dissolution of some compounds.
-
Aliquot for Storage: Immediately aliquot the stock solution into single-use amber or opaque microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Label Clearly: Label each aliquot with the compound name, concentration, solvent, and the date of preparation.
-
Store Appropriately: Store the aliquots at -20°C or -80°C, protected from light.
Solvent Selection: A Key Determinant of Styryl Compound Stability and Performance
The choice of solvent is not merely a matter of solubility; it can significantly impact the photostability and fluorescent properties of styryl compounds. The polarity of the solvent can influence the energy levels of the molecule, affecting both its absorption and emission spectra.
Solvent Polarity and its Impact on Photostability
For some styryl dyes, increasing solvent polarity can lead to a decrease in fluorescence quantum yield and a shift in the emission wavelength.[4] This is due to interactions between the solvent molecules and the excited state of the dye, which can promote non-radiative decay pathways. Therefore, for applications where high fluorescence output is critical, a less polar solvent may be preferable, provided the compound is sufficiently soluble.
| Solvent | Polarity Index | General Recommendations for Styryl Compounds |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent solvent for many styryl compounds, suitable for stock solutions. However, it is hygroscopic and should be handled accordingly. |
| Dimethylformamide (DMF) | 6.4 | Good alternative to DMSO. |
| Ethanol | 5.2 | Can be used for some applications, but its higher polarity may affect fluorescence. |
| Chloroform | 4.1 | A less polar option that may enhance the fluorescence of some styryl dyes. |
| Water (Aqueous Buffers) | 10.2 | Generally not recommended for stock solutions due to lower solubility and potential for hydrolysis. Used for final working solutions in biological experiments. |
This table provides general guidance. The optimal solvent should be determined empirically for each specific styryl compound and application.
Safety First: Handling and Disposal of Styryl Compounds
As with all laboratory chemicals, it is essential to handle styryl compounds with care. Always consult the Safety Data Sheet (SDS) for specific information on hazards and handling precautions.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle solid compounds in a fume hood to avoid inhalation of dust.
-
Avoid skin and eye contact. In case of contact, rinse thoroughly with water.
-
Dispose of all waste containing styryl compounds in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion: Preserving the Power of Light
The successful use of light-sensitive styryl compounds hinges on a thorough understanding of their photochemical properties and the implementation of meticulous handling and storage protocols. By controlling their exposure to light and optimizing their chemical environment, researchers can ensure the integrity of these valuable molecules and the reliability of their experimental data. This guide provides a framework for best practices, but it is the diligent and informed scientist who will ultimately unlock the full potential of these powerful research tools.
References
-
National Institutes of Health. Get Closer to the World of Contact Sites: A Beginner's Guide to Proximity-Driven Fluorescent Probes. [Link]
-
ResearchGate. Solvatochromic fluorescent styryl pyrene probes for the quantitative determination of water content in organic solvents. [Link]
-
ResearchGate. Dye degradation products identified using LC – MS. [Link]
-
International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Royal Society of Chemistry. CHEM21 selection guide of classical- and less classical-solvents. [Link]
-
MDPI. Styrylpyridinium Derivatives for Fluorescent Cell Imaging. [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Fisher Scientific. Invitrogen FM 1-43 Dye (N-(3-Triethylammoniumpropyl)-4-(4-(Dibutylamino) Styryl) Pyridinium Dibromide) 10 x 100μg. [Link]
-
PubMed. Degradation of synthetic dye, Rhodamine B to environmentally non-toxic products using microalgae. [Link]
-
Labinsights. A Guide to Fluorescent Dyes in Life Science Research. [Link]
-
Green Chemistry Teaching and Learning Community. Tools and techniques for solvent selection: green solvent selection guides. [Link]
-
National Institutes of Health. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. [Link]
-
MDPI. Screening Refractory Dye Degradation by Different Advanced Oxidation Processes. [Link]
-
Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Lirias. Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. [Link]
-
Massachusetts Institute of Technology. Molecular Probes™ - invitrogen detection technologies. [Link]
-
ScienceDirect. Photophysics of some styryl thiazolo quinoxaline dyes in organic media. [Link]
-
ResearchGate. Photodegradation of dyes in different solvents. [Link]
-
MDPI. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]
-
Atlas-Mts. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
Green Chemistry Initiative. Solvent and Reagent Selection Guide. [Link]
-
ScienceDirect. High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a hi. [Link]
-
National Plant Diagnostic Network. Best Practices for Ordering and Handling qPCR Probes. [Link]
-
ResearchGate. FM Lipophilic Styryl Dyes. [Link]
-
Defense Technical Information Center. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]
-
ResearchGate. (PDF) Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry.. [Link]
-
ResearchGate. Spectral-luminescent properties of styryl dyes in organic solvents.. [Link]
-
Frontiers. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]
-
YouTube. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
PubMed. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. [Link]
-
YouTube. How to select your fluorescent probes. [Link]
-
Royal Society of Chemistry. Clickable styryl dyes for fluorescence labeling of pyrrolidinyl PNA probes for the detection of base mutations in DNA. [Link]
Sources
Troubleshooting & Optimization
Preventing cis-trans isomerization of (E)-1-Styrylcyclopropanamine
Technical Support Ticket: #ISO-5592 Subject: Stabilization and Handling of (E)-1-Styrylcyclopropanamine Status: Open Severity: High (Risk of Pharmacophore Loss) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Issue Definition
(E)-1-Styrylcyclopropanamine is a high-value pharmacophore, often investigated in the context of monoamine oxidase (MAO) or lysine-specific demethylase 1 (LSD1) inhibition. The molecule possesses two distinct stereochemical features susceptible to isomerization:
-
The Styryl Alkene: The (E)-double bond (
) is thermodynamically preferred but kinetically unstable under photon stress, leading to the (Z)-isomer ( ). -
The Cyclopropane Ring: While less prone to inversion than the alkene, the relative stereochemistry of the ring substituents can scramble under strong acid catalysis or thermal stress via ring-opening/re-closure mechanisms.
The Core Problem: Users frequently report a "yellowing" of the white solid and a loss of biological potency. This is almost invariably due to photo-induced E
Diagnostic Protocol: Verification of Isomerization
Before altering your workflow, confirm the type of isomerization using Proton NMR (
Data Table 1: NMR Diagnostic Criteria (Alkenyl Region)
| Feature | (E)-Isomer (Desired) | (Z)-Isomer (Impurity) | Notes |
| Coupling Constant ( | 15.0 – 16.5 Hz | 10.0 – 12.0 Hz | The definitive diagnostic signal. |
| Chemical Shift ( | Downfield (Deshielded) | Upfield (Shielded) | Z-isomer protons often shift 0.2–0.5 ppm upfield due to steric crowding. |
| Physical Appearance | White/Off-white Crystalline Solid | Yellow Oil / Gum | Z-isomers often disrupt crystal packing, lowering melting points. |
Technical Note: If you observe a
value of ~11 Hz, your sample has already isomerized. Repurification is required (see Section 4).
Root Cause Analysis & Prevention Mechanisms
The following diagram illustrates the two primary pathways for isomerization: Photochemical (Light) and Catalytic (Acid/Radical).
Figure 1: Mechanistic pathways leading to loss of stereochemical integrity. The blue path represents photo-isomerization; the red path represents acid-catalyzed isomerization.
Troubleshooting Guides (SOPs)
Module A: Synthesis & Workup (Preventing Acid Catalysis)
The Risk: Silica gel is naturally acidic (
Protocol: Basified Silica Gel Chromatography
-
Preparation: Suspend silica gel in the eluent solvent containing 1–3% Triethylamine (Et
N). -
Slurry Packing: Pour the slurry into the column. Do not dry pack.
-
Equilibration: Flush the column with 2 column volumes of pure solvent (to remove excess free amine) before loading the sample.
-
Loading: Load the crude amine as a liquid injection (dissolved in minimal DCM/Hexane + 1% Et
N). Avoid solid loading on Celite if possible, as Celite can also have acidic sites.
Validation:
-
Check the pH of the eluate; it should be neutral to slightly basic (pH 7.5–8.0).
Module B: Storage & Handling (Preventing Photo-Isomerization)
The Risk: The styryl double bond absorbs UV light (approx. 280–320 nm). Ambient lab fluorescent lighting emits enough UV to trigger the
Protocol: The "Dark Room" Standard
-
Immediate Shielding: Wrap all reaction flasks, rotavap bumps, and column fractions in aluminum foil immediately.
-
Amber Glass: Store final purified compounds only in amber vials.
-
Inert Atmosphere: Store under Argon at -20°C. Oxygen can form singlet oxygen (
) under light, leading to oxidative cleavage of the double bond (benzaldehyde formation).
Module C: Salt Formation (The Stabilization Fix)
Converting the free amine to a salt can "lock" the conformation, but strong mineral acids (HCl) can induce isomerization during the addition if the exotherm is not controlled.
Protocol: Controlled Salt Formation
-
Dissolve (E)-amine in dry Diethyl Ether (Et
O) at 0°C. -
Add stoichiometric (1.0 eq) acid (e.g., 1M HCl in Et
O) dropwise over 20 minutes. -
Critical Step: Do not allow the temperature to rise above 5°C. Heat promotes the overcoming of the rotational barrier.
-
Filter the precipitate immediately and wash with cold Et
O.
Workflow: Purification Decision Tree
Use this logic flow to determine the correct purification strategy based on your current sample status.
Figure 2: Decision matrix for purification and recovery of the (E)-isomer.
Frequently Asked Questions (FAQ)
Q1: Can I convert the (Z)-isomer back to the (E)-isomer?
A: Yes, via Iodine-catalyzed photoisomerization . Dissolve the Z-enriched mixture in hexane/DCM, add a catalytic crystal of Iodine (
Q2: My NMR shows a doublet at 15.5 Hz, but the peaks are broad. Is it isomerizing?
A: Broad peaks usually indicate ammonium salt aggregation or paramagnetic impurities , not necessarily isomerization. Isomerization is distinct: you would see two sets of doublets (one large
Q3: Is the cyclopropane ring itself unstable? A: The cyclopropane ring is robust under neutral/basic conditions. However, under strong acidic conditions (e.g., refluxing HBr), the ring can open (homoconjugate addition). For "1-styryl" systems, the benzylic position is sensitive. Avoid heating >60°C in acidic media.
References
-
Mechanism of Styryl Isomerization
- Waldeck, D. H. (1991). "Photoisomerization dynamics of stilbenes in polar solvents." Chemical Reviews, 91(3), 415-458.
-
NMR Diagnostics (Coupling Constants)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (See Chapter on Alkene Coupling Constants: vs ).
-
Stabilization via Encapsulation (Advanced)
- Chernikova, E. Y., & Berdnikova, D. (2020).
-
LSD1 Inhibitor Synthesis (Contextual Analogue)
- Mimasu, S., et al. (2010). "Structure-Activity Relationship of Novel LSD1 Inhibitors Based on Tranylcypromine." Bioorganic & Medicinal Chemistry Letters.
Technical Support Center: Optimizing Metabolic Stability of Styrylcyclopropanamine Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Microsomal Stability of Styrylcyclopropanamine (LSD1 Inhibitors)
Introduction: The Stability vs. Potency Paradox
Welcome to the technical support hub for styrylcyclopropanamine optimization. If you are accessing this guide, you are likely developing Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors.
The Core Problem: The styrylcyclopropanamine scaffold is a "warhead."[1] The cyclopropylamine moiety is designed to undergo a radical ring-opening mechanism to covalently modify the FAD cofactor within the LSD1 active site. However, this same reactivity makes the scaffold highly susceptible to hepatic clearance by Cytochrome P450s (CYPs), particularly CYP2D6 and CYP2C19.
Your goal is to preserve the mechanism-based inactivation (for the target) while preventing metabolic clearance (in the liver). This guide provides the diagnostic workflows and structural activity relationship (SAR) strategies to achieve that balance.
Module 1: Diagnostic Workflow (MetID)
Before synthesizing new analogs, you must diagnose the specific metabolic "soft spot." Blindly adding halogens often leads to "molecular obesity" (high lipophilicity) without solving the intrinsic clearance (
Step 1: The MetID Protocol
Run a metabolite identification study using human liver microsomes (HLM) fortified with NADPH.
-
Incubation: Incubate 10 µM test compound with HLM (1 mg/mL protein) for 0, 15, and 60 minutes.
-
Quench: Acetonitrile with internal standard.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) looking for
(Hydroxylation), (Oxidation/Carbonyl), and (Di-hydroxylation/Epoxide hydrolysis) mass shifts.
Step 2: Interpreting the Data
-
Scenario A (Styrene Attack): Mass shift
or (hydration of epoxide) localized to the alkene. This is common in unsubstituted styrenes. -
Scenario B (Phenyl Ring Attack): Mass shift
on the aromatic ring (typically para position). -
Scenario C (Cyclopropyl/Amine Attack): Ring opening or N-dealkylation.
Visual: Diagnostic Logic Flow
Figure 1: Decision matrix for interpreting metabolite identification (MetID) data to select the correct chemical modification.
Module 2: Structural Modification Strategies (The "Fixes")
Once the soft spot is identified, apply these specific medicinal chemistry strategies.
Strategy A: Stabilizing the Styrene Double Bond
The double bond in styrylcyclopropanamine is electron-rich and prone to CYP-mediated epoxidation.
-
The Fix: Introduce a methyl group at the
or position of the styrene double bond. -
Why it works: This provides steric hindrance against the CYP heme iron oxo species.
-
Caution: Ensure the methyl group does not clash with the LSD1 substrate binding pocket. Literature suggests methyl substitution here can actually improve potency while drastically increasing metabolic stability [1].[2]
Strategy B: Blocking Phenyl Ring Oxidation
The phenyl ring is a classic site for Phase I hydroxylation, particularly at the para position relative to the styrene linker.
-
The Fix:
-
Fluorination: Substitute the para position with Fluorine. The C-F bond is metabolically inert.
-
Scaffold Hopping: Replace the phenyl ring with a pyridine or pyrimidine. The electron-deficient nature of these heterocycles makes them poor substrates for oxidative CYP attack.
-
-
Evidence: This strategy was successfully employed in the optimization of ORY-1001 (Iadademstat), where the aromatic system was tuned to prevent rapid clearance [2, 3].
Strategy C: Protecting the Cyclopropylamine
While the cyclopropyl ring is necessary for activity, it can be oxidized prematurely.
-
The Fix: Introduce a substituent (e.g., Methyl) on the cyclopropane ring or alter the stereochemistry.
-
Note: The trans isomer is typically the active pharmacophore for LSD1 inhibitors (mimicking the lysine substrate). Ensure modifications do not invert this geometry [4].
Summary of SAR Modifications
| Metabolic Liability | Modification Strategy | Mechanistic Rationale |
| Styrene Epoxidation | Methylation of alkene | Steric hindrance blocks CYP approach. |
| Phenyl Hydroxylation | p-Fluorine or p-Chlorine | Blocks metabolic soft spot; C-F bond is stable. |
| Phenyl Oxidation | Pyridine replacement | Reduces electron density (lowers CYP affinity). |
| High Lipophilicity | Add polar group (e.g., Morpholine) | Lowers LogP, reducing affinity for CYP active sites. |
Module 3: Experimental Protocol (Microsomal Stability)
Do not rely on single-point assays. Use this kinetic protocol to calculate Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
0.1 M Phosphate Buffer (pH 7.4).
Procedure:
-
Pre-incubation: Mix 445 µL Buffer + 25 µL HLM (final conc 0.5 mg/mL) + 5 µL Test Compound (100 µM stock → 1 µM final). Pre-incubate at 37°C for 5 min.
-
Initiation: Add 25 µL NADPH regenerating system. Start timer.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Centrifugation: 4000 rpm for 20 min at 4°C.
-
Analysis: Inject supernatant onto LC-MS/MS.
Calculation:
Plot
Visual: The SAR Optimization Pathway
Figure 2: Sequential optimization pathway for transforming a hit into a stable lead candidate.
Frequently Asked Questions (FAQs)
Q: My compound disappears at t=0 in the microsomal assay. What is happening? A: This indicates non-specific binding or chemical instability , not metabolic clearance.
-
Troubleshooting: Check stability in buffer without microsomes. If it degrades, your compound is chemically unstable (perhaps the cyclopropane is opening spontaneously). If it is stable in buffer but vanishes in microsomes at t=0, it is binding to the plasticware or the protein. Add BSA (0.1%) or use glass vials.
Q: I added a Fluorine, but the stability didn't improve. Why? A: You likely blocked the wrong site (metabolic switching). If you block the para position, CYPs may simply attack the meta position or the styryl double bond. You must re-run the MetID (Module 1) to find the new soft spot.
Q: Can I use deuteration to improve stability? A: Yes, Deuterium Kinetic Isotope Effect (DKIE) can work, particularly on the benzylic carbons or the cyclopropyl methine. However, the success rate is variable. Deuteration is most effective if C-H bond breakage is the rate-determining step (RDS). If product release is the RDS, deuteration won't help.
Q: How does the stereochemistry affect stability? A: Enormously. CYP enzymes are chiral environments. For tranylcypromine derivatives, the (1R, 2S) and (1S, 2R) enantiomers often have significantly different clearance rates. Ensure you are testing pure enantiomers, not racemates.
References
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry. (2020). Discusses the methylation of the styrene linker to improve plasma stability.
-
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. I.R.I.S. Università di Roma. (2023). Detailed review of ORY-1001 and tranylcypromine derivatives.
-
Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor. Journal of Clinical Oncology. (2020). Clinical data and structural insights on stable LSD1 inhibitors.
-
Metabolism of Monoamine Oxidase Inhibitors. National Institutes of Health (NIH). (2025). foundational knowledge on the metabolic pathways of the parent tranylcypromine scaffold.[3]
Sources
Troubleshooting Low Yield in Kulinkovich-de Meijere Cyclopropanation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Kulinkovich-de Meijere cyclopropanation. As Senior Application Scientists with extensive field experience, we understand the nuances and challenges of this powerful synthetic transformation. This guide is designed to provide you with in-depth, practical solutions to common issues that can lead to low yields, helping you to optimize your reactions and achieve your synthetic goals. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and reproducible methodology.
Understanding the Foundation: The Kulinkovich-de Meijere Reaction
The Kulinkovich-de Meijere reaction is a versatile method for the synthesis of cyclopropylamines from N,N-dialkylamides and Grignard reagents, mediated by a titanium(IV) alkoxide catalyst.[1][2] The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate, which then reacts with the amide to generate the desired cyclopropylamine.[3][4][5]
A general representation of the reaction is as follows:
-
Substrates: N,N-dialkylamides
-
Reagents: Grignard reagent (e.g., ethylmagnesium bromide), Titanium(IV) isopropoxide
-
Product: Cyclopropylamine
The reaction's success is highly dependent on the quality of the reagents, the precise control of reaction conditions, and a proper workup procedure. This guide will address common failure points in each of these areas.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the specific challenges you may be encountering in your experiments.
Section 1: Issues with Reagents
Question 1: My reaction is sluggish or not proceeding at all. I suspect an issue with my Grignard reagent. How can I ensure its quality and what are the consequences of using a suboptimal reagent?
Answer:
The quality of the Grignard reagent is paramount for the success of the Kulinkovich-de Meijere reaction. Old, partially decomposed, or inaccurately quantified Grignard reagents are a primary source of low yields.
Causality: The Grignard reagent serves as the precursor to the active titanium catalyst. If its concentration is lower than assumed, the formation of the titanacyclopropane intermediate will be incomplete, leading to a stalled reaction.
Troubleshooting Steps:
-
Visual Inspection: A healthy Grignard reagent solution should be clear and colorless to slightly gray. The presence of a significant amount of white precipitate (magnesium salts) indicates decomposition.
-
Titration is Essential: Never rely on the concentration stated on the bottle from the supplier, as it can change over time due to gradual decomposition. We strongly recommend titrating your Grignard reagent before each use. A reliable method is the titration with iodine and lithium chloride.
-
Proper Handling and Storage: Grignard reagents are highly sensitive to air and moisture.[1] Always handle them under an inert atmosphere (argon or nitrogen) using syringe techniques. Store them in a cool, dry place, and ensure the bottle is securely sealed.
Consequences of Poor Grignard Reagent Quality:
-
Incomplete conversion of the starting material.
-
Formation of byproducts from the reaction of the amide with unreacted Grignard reagent at elevated temperatures.
-
Inconsistent results between batches.
Question 2: I am observing the formation of a significant amount of ketone and/or tertiary carbinamine byproducts. What is causing this and how can I prevent it?
Answer:
The formation of ketones and tertiary carbinamines is a known side reaction, particularly in the Kulinkovich-Szymoniak variation with nitriles, but it can also occur with amides under certain conditions.[6]
Causality: This side reaction is often a result of an improper stoichiometric ratio between the Grignard reagent and the titanium catalyst. An excess of the Grignard reagent can lead to the attack of the intermediate iminium ion by another equivalent of the Grignard reagent, resulting in the formation of a tertiary carbinamine.[6] In the case of nitriles, incomplete cyclopropanation can lead to the formation of a ketone upon hydrolysis.[6]
Troubleshooting Steps:
-
Accurate Reagent Stoichiometry: Ensure the precise quantification of your Grignard reagent through titration. Typically, two equivalents of the Grignard reagent are required per equivalent of the titanium catalyst to form the active titanacyclopropane.[3][5]
-
Slow Addition of the Grignard Reagent: Adding the Grignard reagent slowly to the mixture of the amide and the titanium catalyst can help to maintain a low concentration of the free Grignard reagent in the reaction mixture, thus minimizing the side reactions.
-
Choice of Titanium Catalyst: In some cases, using methyltitanium triisopropoxide [MeTi(OiPr)₃] can lead to cleaner reactions and higher yields, especially with sterically hindered amides.[2]
Table 1: Recommended Reagent Ratios and Conditions
| Reagent/Parameter | Recommendation | Rationale |
| Grignard Reagent | 2.0 - 2.2 equivalents (relative to Ti catalyst) | Ensures complete formation of the titanacyclopropane intermediate. |
| Titanium Catalyst | 1.0 - 1.2 equivalents (relative to amide) | Stoichiometric amounts generally give better yields than catalytic amounts.[2] |
| Temperature | 0 °C to room temperature | Reaction is typically started at a lower temperature and then allowed to warm to room temperature. |
| Addition Rate | Slow, dropwise addition of Grignard reagent | Minimizes side reactions by keeping the concentration of free Grignard low. |
Section 2: Issues with the Titanium Catalyst
Question 3: My yields are inconsistent, and I suspect my titanium(IV) isopropoxide may be the issue. How should I handle and store this reagent?
Answer:
Titanium(IV) isopropoxide is extremely sensitive to moisture.[7] Hydrolysis of the catalyst leads to the formation of titanium dioxide and isopropanol, which deactivates the catalyst and introduces protic species that can quench the Grignard reagent.[7]
Causality: The titanium catalyst is the heart of the reaction, facilitating the formation of the key titanacyclopropane intermediate. Any deactivation will directly translate to a lower yield.
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: Ensure that your titanium(IV) isopropoxide is of high purity and handled under strictly anhydrous conditions. Use freshly distilled, dry solvents (e.g., THF, ether).[8]
-
Proper Storage: Store titanium(IV) isopropoxide under an inert atmosphere and in a desiccator to protect it from atmospheric moisture.
-
Purification: If you suspect your catalyst has been compromised, it can be purified by distillation under reduced pressure.
-
Alternative Catalysts: Consider using chlorotitanium triisopropoxide [ClTi(OiPr)₃] or preparing fresh methyltitanium triisopropoxide [MeTi(OiPr)₃].[2][8] These can sometimes offer improved performance and consistency.
Diagram 1: The Catalytic Cycle of the Kulinkovich-de Meijere Reaction
Caption: Catalytic cycle of the Kulinkovich-de Meijere reaction.
Section 3: Workup and Purification Challenges
Question 4: I am consistently getting low isolated yields, and I'm having trouble with emulsions during the workup. What is the best way to quench the reaction and extract my product?
Answer:
A challenging workup is a common issue in reactions involving Grignard reagents and titanium salts, often leading to significant product loss. The formation of magnesium and titanium hydroxides upon quenching can create persistent emulsions.[9]
Causality: The basic nature of the reaction mixture and the presence of finely divided inorganic salts contribute to the formation of stable emulsions, trapping the product in the interfacial layer.
Troubleshooting Steps for Workup:
-
Quenching:
-
For amine products, a careful quench with a dilute acid (e.g., 1N HCl) is often effective.[9] This protonates the amine, bringing it into the aqueous layer and away from the bulk of the inorganic salts.
-
Be cautious with the rate of addition of the quenching solution to control any exotherm.
-
-
Breaking Emulsions:
-
Patience: Sometimes, simply letting the mixture stand for a period can allow the layers to separate.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) can increase the polarity of the aqueous phase and help break the emulsion.[10]
-
Filtration: Filtering the entire mixture through a pad of Celite can remove the solid inorganic salts that stabilize the emulsion.[9] Ensure the Celite pad is well-packed and wash it thoroughly with the extraction solvent to recover all the product.
-
Solvent Choice: If emulsions persist, consider using a more polar extraction solvent like a mixture of chloroform and isopropanol, which can aid in breaking the emulsion.[9]
-
-
Product Isolation:
-
After quenching with acid, the aqueous layer containing the protonated amine can be separated.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Section 4: Scale-Up and Substrate Scope
Question 5: I am trying to scale up my reaction, but the yield has dropped significantly. What are the key considerations for a successful scale-up?
Answer:
Scaling up the Kulinkovich-de Meijere reaction can be challenging due to the exothermic nature of the Grignard reagent addition and potential mass transfer limitations.
Causality: Inadequate heat dissipation on a larger scale can lead to localized "hot spots," promoting side reactions. Inefficient mixing can result in poor distribution of the reagents, leading to incomplete reaction.
Troubleshooting Steps for Scale-Up:
-
Heat Management: Use a reactor with efficient cooling and a larger surface area-to-volume ratio. Monitor the internal temperature of the reaction closely.
-
Controlled Addition: The slow, controlled addition of the Grignard reagent is even more critical on a larger scale. Consider using a syringe pump for precise control.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. For larger volumes, mechanical stirring is often necessary.
-
Workup Modifications: The workup procedure may need to be adapted for larger volumes. Filtration of the inorganic salts may become more challenging, and alternative quenching and extraction strategies may be required.
Question 6: My substrate has bulky substituents near the amide carbonyl, and I am getting low yields. Is there a way to improve the reactivity for sterically hindered substrates?
Answer:
Steric hindrance around the amide carbonyl can significantly impede the approach of the titanacyclopropane intermediate, leading to lower yields.[2]
Causality: The reaction is sensitive to steric bulk, and large groups on either the amide nitrogen or the acyl group can disfavor the formation of the oxatitanacyclopentane intermediate.
Troubleshooting Steps for Sterically Hindered Substrates:
-
Use a More Reactive Catalyst: As mentioned earlier, methyltitanium triisopropoxide [MeTi(OiPr)₃] is often more effective for hindered substrates.[2]
-
Higher Reaction Temperature: In some cases, a moderate increase in the reaction temperature (e.g., refluxing THF) may be necessary to overcome the activation energy barrier for sterically demanding substrates. However, this should be done with caution as it can also promote side reactions.
-
Longer Reaction Times: Allow for a longer reaction time to ensure complete conversion.
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Iodine
-
To a flame-dried flask under an inert atmosphere, add a precisely weighed amount of iodine (I₂).
-
Dissolve the iodine in anhydrous THF.
-
Slowly add the Grignard reagent solution dropwise via syringe until the characteristic brown color of iodine disappears.
-
The endpoint is a colorless or slightly yellow solution.
-
Calculate the molarity of the Grignard reagent based on the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of RMgX).
References
- Kulinkovich reaction. In Wikipedia; 2023.
- Kulinkovich Reaction. Organic Chemistry Portal.
- Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.
- Titrating Organometallic Reagents is Easier Than You Think. Chemtips.
- TITANIUM ISOPROPOXIDE.
- Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate.
- Titanium isopropoxide-mediated cis-selective synthesis of 3,4-substituted butyrolactones from CO2.
- Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.
- Intramolecular Kulinkovich–de Meijere reactions of various disubstituted alkenes bearing amide groups.
- Kulinkovich Reaction: Mechanism & Examples. NROChemistry.
- Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal.
- Titanium(IV)
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Organic Reaction Workup Formulas for Specific Reagents.
- ( - Benzenemethanamine, N-(2-ethenylcyclopropyl). Organic Syntheses Procedure.
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- Titanium isopropoxide. In Wikipedia; 2023.
- Kulinkovich Reaction. YouTube.
- Grignard work up. Reddit.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Titanium isopropoxide-mediated cis-selective synthesis of 3,4-substituted butyrolactones from CO2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Resolving Solubility Issues of (E)-1-Styrylcyclopropanamine in Aqueous Media
Welcome to the technical support guide for (E)-1-Styrylcyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges with this compound. The hydrophobic nature of the styryl and cyclopropyl groups contributes to its poor solubility in aqueous solutions, a common hurdle in experimental and developmental workflows. This guide provides a series of structured questions and answers, detailed protocols, and the scientific rationale behind each solubility enhancement strategy.
Section 1: Understanding the Challenge & Initial Troubleshooting
This section addresses the fundamental properties of (E)-1-Styrylcyclopropanamine and outlines the first steps to take when encountering solubility issues.
FAQ 1: Why is my (E)-1-Styrylcyclopropanamine not dissolving in water or buffer?
(E)-1-Styrylcyclopropanamine possesses structural features that inherently limit its aqueous solubility. The molecule contains a nonpolar styryl group and a cyclopropyl ring, which are hydrophobic.[1][2] These groups disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the compound to dissolve.
The primary amine group on the cyclopropane ring is the only polar, ionizable center.[3] In its neutral (free base) form, its contribution to overall solubility is minimal compared to the large hydrophobic scaffold. To achieve dissolution, the experimental conditions must be modified to counteract these hydrophobic effects.
FAQ 2: I see particulates in my solution after adding the compound. What should be my first step?
The presence of visible particulates is a clear indication of poor solubility. Before attempting more complex methods, ensure that you have optimized the basic dissolution parameters.
Troubleshooting Steps:
-
Particle Size Reduction: The rate of dissolution is inversely proportional to the particle size.[4][5] Larger crystals have a smaller surface area-to-volume ratio, slowing down the dissolution process.
-
Action: Gently grind the solid compound using a mortar and pestle before adding it to the solvent. This mechanical size reduction, or trituration, increases the surface area available for solvation.[6]
-
-
Mechanical Agitation & Gentle Heating:
-
Action: Vigorously vortex or sonicate the sample. Sonication uses ultrasonic waves to break apart agglomerates and enhance solvent interaction with the solid.
-
Action: Gently warm the solution (e.g., to 37-40°C). For many compounds, solubility increases with temperature.[7] However, be cautious, as excessive heat can cause degradation. Always check the compound's thermal stability data if available.
-
If these initial steps do not resolve the issue, proceed to the more advanced chemical modification strategies outlined below.
Section 2: Systematic Guide to Solubility Enhancement
This section details proven chemical strategies to increase the aqueous solubility of (E)-1-Styrylcyclopropanamine, starting with the most straightforward method.
Strategy 1: pH Adjustment (Ionization)
Scientific Rationale: The most effective and direct way to solubilize a weakly basic compound like (E)-1-Styrylcyclopropanamine is to protonate its primary amine group.[8][] The pKa of cyclopropylamine is approximately 9.1.[10][11] By lowering the pH of the aqueous medium to at least two units below the pKa, the amine group becomes protonated (R-NH3+), forming a more soluble salt.[12] This charged species can readily participate in ion-dipole interactions with water, significantly enhancing solubility.[13]
FAQ 3: What pH should I target to dissolve my compound?
A pH of ≤ 7.0 is a robust starting point. According to the Henderson-Hasselbalch equation, at a pH of 7.1 (two units below the pKa of ~9.1), over 99% of the compound will exist in its protonated, more soluble form. Further lowering the pH can increase solubility even more, but physiological relevance or experimental constraints might limit how acidic the solution can be.[14]
Workflow: Logic for pH-Based Solubilization
Caption: pH adjustment workflow for solubilizing basic amines.
Experimental Protocol: pH-Mediated Dissolution
-
Prepare an Acidic Stock: Prepare a dilute stock solution of a strong acid, such as 0.1 M Hydrochloric Acid (HCl). Other acids like citric acid or tartaric acid can also be used.[15]
-
Weigh Compound: Accurately weigh the desired amount of (E)-1-Styrylcyclopropanamine into a sterile conical tube.
-
Initial Suspension: Add a small volume of your target aqueous medium (e.g., water, PBS) to the solid. It will likely form a suspension.
-
Titrate with Acid: While vortexing, add the 0.1 M HCl solution dropwise.
-
Observe and Measure: Continue adding acid until the solution clarifies completely. Monitor the pH of the final solution using a calibrated pH meter to ensure it is within your desired range.
-
Volume Adjustment: Bring the solution to the final desired volume using your aqueous medium.
Strategy 2: Co-solvency
Scientific Rationale: Co-solvency is a technique where a water-miscible organic solvent is added to the aqueous medium to reduce the overall polarity of the solvent system.[16] This makes the environment more favorable for dissolving hydrophobic molecules by weakening the hydrogen-bonding network of water that repels the nonpolar parts of the solute.[17]
FAQ 4: When should I use co-solvents, and which ones are recommended?
Co-solvents are a good secondary strategy if pH adjustment alone is insufficient or if a specific pH must be maintained for experimental reasons (e.g., cell viability). Common and effective co-solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
Table 1: Recommended Co-solvent Starting Concentrations
| Co-solvent | Starting Concentration (% v/v) | Key Characteristics |
| DMSO | 1-5% | Aprotic, highly effective. May have cellular toxicity at >0.5-1%. |
| Ethanol | 5-20% | Protic, biocompatible. Can cause protein precipitation at high concentrations. |
| PEG 400 | 10-30% | Low toxicity, often used in formulations.[18][19] |
| Propylene Glycol | 10-30% | Good safety profile, commonly used in pharmaceuticals.[16] |
Experimental Protocol: Co-solvent Dissolution
-
Prepare Stock in 100% Co-solvent: Dissolve a high-concentration stock of (E)-1-Styrylcyclopropanamine in 100% of your chosen co-solvent (e.g., DMSO). This should dissolve readily.
-
Dilution into Aqueous Medium: Perform a serial dilution of this stock solution into your final aqueous buffer.
-
Critical Step - Dilution Method: Add the co-solvent stock to the aqueous buffer while vortexing, not the other way around. This prevents the compound from "crashing out" or precipitating upon dilution.
-
Final Concentration Check: Ensure the final percentage of the co-solvent in your working solution is as low as possible and does not interfere with your downstream application.
Strategy 3: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate the hydrophobic parts of a guest molecule, like the styryl group of (E)-1-Styrylcyclopropanamine, forming an inclusion complex.[21][22] This complex presents a hydrophilic exterior to the aqueous environment, effectively "masking" the hydrophobicity of the drug and increasing its apparent solubility.[23]
FAQ 5: Which cyclodextrin should I use?
For most applications involving small molecules, chemically modified cyclodextrins are preferred due to their significantly higher aqueous solubility compared to natural β-cyclodextrin.[24]
-
Recommended: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBEβCD). These derivatives offer excellent solubility and a well-established safety profile.
Workflow: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Experimental Protocol: Kneading Method for Complexation
-
Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.
-
Form a Paste: In a glass mortar, mix the cyclodextrin (e.g., HPβCD) with a minimal amount of water or a water-ethanol mixture to form a thick, uniform paste.[7]
-
Incorporate the Drug: Add the (E)-1-Styrylcyclopropanamine powder to the paste.
-
Knead Thoroughly: Knead the mixture vigorously with a pestle for 30-60 minutes. This mechanical action facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting solid mixture under vacuum or in a desiccator to remove the solvent.
-
Reconstitution: The resulting powder is the drug-cyclodextrin complex, which should now exhibit significantly improved solubility when reconstituted in your aqueous medium.
Strategy 4: Use of Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[25] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic styryl group of your compound can partition into the hydrophobic core, while the hydrophilic amine group orients towards the shell. This process, known as micellar solubilization, effectively disperses the drug in the aqueous phase.[26][27][28]
FAQ 6: What are suitable surfactants for laboratory use?
Non-ionic surfactants are generally preferred for biological experiments due to their lower potential for protein denaturation compared to ionic surfactants.
-
Recommended: Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).
-
Concentration: Start with concentrations just above the known CMC of the surfactant (for Tween 80, the CMC is ~0.012 mg/mL). A typical starting range is 0.1% to 1% (v/v).
Section 3: Summary and Final Recommendations
When faced with solubility issues for (E)-1-Styrylcyclopropanamine, a systematic approach is key.
-
Start Simple: Always begin with basic techniques like grinding and agitation.
-
Prioritize pH Adjustment: For this basic amine, acidification is the most direct and often most effective method.
-
Combine Strategies if Necessary: If one method is insufficient, combinations can be highly effective. For example, using a co-solvent in a pH-adjusted buffer can have a synergistic effect.[][14]
By understanding the physicochemical properties of your compound and applying these troubleshooting principles, you can successfully prepare homogenous, soluble aqueous solutions for your experiments.
References
-
Natarajan, G.S.; Venkatachalam, K.A. (1972). Solubility of Cyclopentene in Water. Journal of Chemical & Engineering Data, 17(3), 328-329. [Link]
-
Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 225-233. [Link]
-
Holmberg, K. (2019). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules, 24(11), 2168. [Link]
-
Kumar, S., & Singh, A. (2018). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 8(3), 63-71. [Link]
-
Silva, A. M. S., et al. (2020). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 25(22), 5472. [Link]
-
Chemistry LibreTexts. (2023). Solubility and pH. [Link]
-
Aghaei, Z., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 13(1), 12345. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 654. [Link]
-
Homayun, B., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(11), 3458. [Link]
-
Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. [Link]
-
Sravani, G., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-8. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69828, Cyclopropylamine. [Link]
-
Valenzuela, L., et al. (2022). Determination of the Dissolution/Permeation and Apparent Solubility for Microencapsulated Emamectin Benzoate Using In Vitro and Ex Vivo Salmo salar Intestine Membranes. Pharmaceutics, 14(6), 1123. [Link]
-
Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
Loftsson, T., & Brewster, M. E. (2012). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 17(12), 14743-14757. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67787680, Styryl phenylphosphoric acid. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Li, P., & Tabibi, S. E. (2000). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 89(6), 748-754. [Link]
-
Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. [Link]
-
ResearchGate. (2022). The comparative biological activity profile of styryl vs. H bearing compounds. [Link]
- Google Patents. (2017). US20170157051A1 - Solubility enhancement for hydrophobic drugs.
-
Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Quora. (2018). How does branching increase the solubility in amines?. [Link]
-
Leão, M. P. D. C., et al. (2022). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 27(17), 5586. [Link]
- Google Patents. (2013). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Chad's Prep. (2022). What Happens to Solubility When You Change the pH? (17.6). YouTube. [Link]
-
Vimalson, D. C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S69. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (2023). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
ChemBK. (2024). Cyclopropylamine. [Link]
-
Singh, H., et al. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem, 17(11), e202200115. [Link]
Sources
- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170157051A1 - Solubility enhancement for hydrophobic drugs - Google Patents [patents.google.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. japer.in [japer.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. Page loading... [guidechem.com]
- 11. chembk.com [chembk.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Determination of the Dissolution/Permeation and Apparent Solubility for Microencapsulated Emamectin Benzoate Using In Vitro and Ex Vivo Salmo salar Intestine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceasia.org [scienceasia.org]
- 23. researchgate.net [researchgate.net]
- 24. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 25. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sites.ualberta.ca [sites.ualberta.ca]
- 28. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
Technical Support Center: hERG Liability in Styrylcyclopropylamine Scaffolds
Case Ticket: #HG-8829-SC Subject: Minimizing hERG inhibition in Tranylcypromine/Styrylcyclopropylamine derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Status: Open
Welcome to the Lead Optimization Support Center
You have reached the technical support hub for medicinal chemistry teams working with styrylcyclopropylamine scaffolds (e.g., LSD1/KDM1A inhibitors). This class of molecules is notorious for "hERG trapping"—where the necessary pharmacophore for on-target potency (a lipophilic aromatic group linked to a basic amine) perfectly mimics the pharmacophore required to block the hERG potassium channel.
This guide addresses the three most common "error codes" users encounter:
-
High Affinity Block: Why your lead compounds are hitting hERG at <1
M. -
Data Discordance: Why your binding assay says "Safe" but Patch Clamp says "Toxic."
-
Design Dead-Ends: How to modify the scaffold without killing on-target potency.
Module 1: The Root Cause (Mechanism of Failure)
User Question: "Why is this specific scaffold such a hERG magnet? I've reduced LogP, but IC50 remains low."
Technical Explanation: The hERG channel inner cavity is unique. Unlike other K+ channels, it lacks a "canonical" proline residue in the S6 transmembrane domain, creating a large, hydrophobic vestibule. This cavity is lined with aromatic residues (Tyr652 and Phe656 ) and a polar residue (Ser624 ) at the base of the selectivity filter.
Styrylcyclopropylamines hit the "Perfect Storm" of hERG binding:
-
Pi-Pi Stacking: The styryl (phenyl-alkene) group is planar and lipophilic, forming strong
-stacking interactions with Tyr652 and Phe656 . -
Cation-Pi Interaction: The cyclopropylamine nitrogen is protonated at physiological pH (pKa ~8–9). This positive charge is stabilized by the
-electron cloud of the channel's aromatic residues. -
Trapping: The rigid cyclopropyl linker positions the aromatic tail and the cationic head at the exact distance required to bridge the pore.
Visualization: The hERG Interaction Network
Figure 1: The molecular mechanism of hERG trapping. The styryl group anchors via Pi-stacking while the amine creates a high-energy Cation-Pi bond.
Module 2: Troubleshooting Experimental Data
User Question: "My radioligand binding assay shows an IC50 of 15
Diagnosis: You are experiencing State-Dependent Binding .
The Protocol: Radioligand binding assays (usually displacing [3H]-dofetilide) are performed at equilibrium on closed or inactivated channels. However, styrylcyclopropylamines often bind preferentially to the open or inactivated state of the channel. A simple binding assay will produce a False Negative .
Corrective Action: You must validate with Automated Patch Clamp (APC) using a specific voltage protocol that cycles the channel through its states.
Standard Operating Procedure (APC Protocol):
-
Holding Potential: -80 mV.
-
Depolarizing Step: Step to +20 mV for 2–5 seconds (This opens the channel and allows drug entry).
-
Repolarizing Step: Step to -50 mV (This generates the "tail current" where inhibition is measured).
-
Analysis: Measure peak tail current amplitude in the presence of the drug vs. baseline.
| Assay Type | Pros | Cons | Verdict |
| Radioligand Binding | High Throughput, Cheap | Misses state-dependent blockers; High False Negative rate. | Screening Only |
| Flux Assays (Tl+) | Medium Throughput | Indirect measure; prone to artifacts. | Avoid for this scaffold |
| Auto Patch Clamp | Physiological relevance | Lower throughput; Higher cost. | Gold Standard |
Module 3: Design Solutions (Mitigation Strategies)
User Question: "How do I design out the hERG liability without losing LSD1/Target potency?"
Solution: You must disrupt the pharmacophore described in Module 1. Since the cyclopropylamine core is often essential for catalysis (e.g., FAD adduct formation), you should focus on pKa modulation and Steric Shielding .
Strategy A: pKa Reduction (The "Silver Bullet")
The most effective way to reduce hERG affinity is to lower the pKa of the basic amine below 7.5. If the amine is less protonated at physiological pH (7.4), the Cation-Pi interaction with Y652 weakens significantly.
-
Tactic: Introduce electron-withdrawing groups (EWGs) near the amine.
-
Implementation: Fluorine substitution on the cyclopropyl ring or the adjacent methylene (if N-alkylated).
-
Warning: Ensure you do not reduce basicity so much that the on-target mechanism (which often requires a nucleophilic amine) is compromised.
Strategy B: The "Twist" (Conformational Disruption)
The styryl group binds because it is planar. Forcing it out of planarity reduces its ability to stack with Y652.
-
Tactic: Add an ortho-substituent to the phenyl ring of the styryl group.
-
Result: This creates steric clash with the vinyl protons, twisting the phenyl ring out of plane with the double bond.
Strategy C: Zwitterionic Design
Adding a carboxylate group (COOH) creates a zwitterion. The negative charge repels the electronegative pore residues or acts as a "steric anchor" preventing deep pore penetration.
-
Tactic: Add a carboxylic acid to the tail region.[1]
-
Trade-off: This drastically reduces membrane permeability (lowers LogD), which is fatal for CNS drugs but acceptable for peripheral targets.
Data Comparison: Optimization Case Study
| Compound ID | Modification | pKa (Calc) | cLogP | hERG IC50 ( | Target Potency |
| Lead (A) | Unsubstituted Styryl-CPA | 8.9 | 3.2 | 0.8 (High Risk) | +++ |
| Analog (B) | Ortho-Fluoro Styryl | 8.7 | 3.3 | 4.2 (Moderate) | +++ |
| Analog (C) | N-difluoroethyl group | 6.8 | 2.9 | >30 (Safe) | ++ |
| Analog (D) | Carboxylate Tail | 8.9 | 0.5 | >100 (Safe) | + (Permeability issue) |
Visualization: The Optimization Workflow
Figure 2: Decision tree for medicinal chemistry optimization of hERG liabilities.
References
-
Waring, M. J., et al. (2015). "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery. Link (General hERG attrition context).
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels: targets for therapeutic drug discovery." Nature (Mechanism of Y652/F656 binding). Link
-
Drug Hunter. (2024).[1][2][3] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." (Specific strategies on pKa and lipophilicity). Link
-
Hufnagel, A., et al. (2015). "Structure-activity relationships of tranylcypromine derivatives as LSD1 inhibitors." Journal of Medicinal Chemistry. (Specific SAR for the styrylcyclopropylamine scaffold). Link
-
Jamieson, C., et al. (2006). "Medicinal chemistry of hERG optimizations: highlights and trends." Journal of Medicinal Chemistry. Link
Sources
Preventing oxidative degradation of cyclopropanamine derivatives
Welcome to the Technical Support Center
You have reached the specialized support unit for High-Strain Nitrogen Heterocycles . If you are working with cyclopropanamine (CPA) derivatives, you are dealing with a functional group that balances high metabolic value against significant chemical instability.
The following guides are structured as Troubleshooting Modules addressing the most frequent failure modes reported by our users. These are not generic suggestions; they are mechanistic interventions designed to arrest the specific degradation pathways inherent to the cyclopropane-amine motif.
⚠️ The Core Problem: The "Suicide" Mechanism
Before troubleshooting, you must understand why your compound is degrading. It is not simple air oxidation; it is a radical-mediated ring opening .
-
The Trigger: The nitrogen lone pair undergoes Single Electron Transfer (SET) oxidation (promoted by light, oxygen, or trace metals).
-
The Collapse: The resulting aminium radical cation is extremely unstable due to ring strain (~27.5 kcal/mol). It undergoes rapid homolytic fission of the cyclopropane C-C bond.
-
The Result: This generates a reactive carbon-centered radical that polymerizes or reacts with oxygen to form iminium ions, aldehydes, and complex colored tars.
Note: This is the same mechanism by which CPA drugs act as "suicide inhibitors" of enzymes like Cytochrome P450 and MAO [1, 2].
Module 1: Storage & Handling
Ticket #409: "My white solid turned yellow/brown after 48 hours at room temperature."
Diagnosis: You are witnessing the formation of conjugated oligomers initiated by the aminium radical cation . Once the color change begins, the reaction is often autocatalytic because the degradation products (often peroxides) act as initiators.
The Fix: The "Proton Armor" Protocol The most effective way to stop SET oxidation is to remove the electron source: the nitrogen lone pair.
Step-by-Step Protocol:
-
Immediate Acidification: If your synthesis allows, never store CPA derivatives as the free base. Convert them immediately to a salt (HCl, Tosylate, or Fumarate).
-
Why? Protonation raises the ionization potential of the nitrogen, making SET oxidation energetically inaccessible [3].
-
-
The "Argon Blanket": If you must handle the free base (e.g., for a coupling reaction):
-
Use a Schlenk line or glovebox.
-
Sparge all solvents with Argon for 15 minutes before dissolution.
-
Expert Tip: Nitrogen is often insufficient for long-term storage of highly sensitive CPAs; Argon is heavier than air and provides a better barrier.
-
-
Cold & Dark: Store at -20°C (or -80°C for liquids) in amber vials. Light can photo-excite the amine, facilitating electron transfer to ambient oxygen [4].
Module 2: Synthesis & Reaction Optimization
Ticket #512: "Yields drop drastically during workup. The crude NMR looks messy with broad peaks."
Diagnosis: This is likely Metal-Catalyzed Oxidative Ring Opening . Trace transition metals (Cu, Fe, Pd) from coupling reactions can coordinate to the amine and catalyze the SET process, even without light [5].
The Fix: Chelation & pH Control
Troubleshooting Workflow:
-
Metal Scavenging:
-
If your previous step involved a metal catalyst (e.g., Buchwald-Hartwig), do not rely solely on column chromatography.
-
Protocol: Wash the organic phase with 10% aqueous EDTA or use a thiourea-based scavenger resin (e.g., SiliaMetS®) for 2 hours prior to concentration.
-
-
The "Acidic Workup" Trick:
-
Instead of a standard neutral workup, extract your product into an acidic aqueous layer (1M HCl).
-
Wash the aqueous layer with ether (removes non-basic organic impurities and oxidants).
-
Basify the aqueous layer only immediately before the next reaction step or final extraction.
-
-
Avoid Chlorinated Solvents:
-
Warning: DCM and Chloroform can undergo radical reactions with amines under light exposure. Switch to EtOAc or MTBE for workups if instability persists.
-
Module 3: Formulation & Salt Selection
Ticket #603: "The HCl salt is hygroscopic and difficult to handle. What are the alternatives?"
Diagnosis: While HCl salts effectively stabilize the amine, they are often hygroscopic, leading to hydrolysis of the cyclopropane ring (acid-catalyzed ring opening) if moisture is introduced.
The Fix: Counter-Ion Engineering Select a counter-ion that provides crystallinity and lacks hygroscopicity.
Comparative Stability Data:
| Salt Form | Stability (SET Oxidation) | Hygroscopicity | Crystallinity | Recommendation |
| Free Base | 🔴 Critical Risk | N/A (Liquid/Oil) | Low | Avoid storage >24h. |
| Hydrochloride | 🟢 Excellent | 🟠 Moderate-High | Moderate | Good for intermediates; keep dry. |
| Tosylate (p-TsOH) | 🟢 Excellent | 🟢 Low | High | Gold Standard for long-term storage. |
| Fumarate | 🟡 Good | 🟢 Low | Moderate | Good for mild pH requirements. |
| Trifluoroacetate | 🟡 Moderate | 🔴 High | Low | Avoid (TFA can induce decomposition). |
Synthesis of the Tosylate Salt (Standard Protocol):
-
Dissolve 1.0 eq of CPA free base in minimal dry Et2O or EtOAc.
-
Add 1.0 eq of p-Toluenesulfonic acid monohydrate (dissolved in minimal EtOH).
-
Precipitate usually forms immediately.
-
Filter under Argon.
-
Wash with cold Et2O.
-
Dry under high vacuum (protect from light).
Visualizing the Degradation Pathway[1]
The following diagram illustrates the "Death Spiral" of cyclopropanamines. Understanding this pathway highlights why protonation (Step 1 blockage) and radical exclusion (Step 2 blockage) are the only viable strategies.
Figure 1: Mechanistic pathway of oxidative degradation.[1] Note that protonation effectively sequesters the molecule from the degradation cycle.
Decision Logic for Stabilization
Use this logic flow to determine the appropriate handling strategy for your specific derivative.
Figure 2: Decision matrix for handling and storage of cyclopropanamine derivatives.
References
-
Guengerich, F. P., et al. (1991). Oxidation of cyclopropylamines by cytochrome P-450.[1][2] Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation.[1] Journal of Biological Chemistry.[1]
-
Silverman, R. B., & Hiebert, C. K. (1988). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivator (N-(1-methylcyclopropyl)benzylamine). Journal of the American Chemical Society.
-
Bouchard, L., et al. (2022).[3] Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science.
-
Maity, S., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.[4][5] Beilstein Journal of Organic Chemistry.
-
Rousseau, G. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis.[6] ResearchGate.[7]
Sources
- 1. Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]
- 4. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 6. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking (E)-1-Styrylcyclopropanamine Activity in CD11b Expression Assays
For professionals in immunology and drug development, modulating the differentiation and function of myeloid cells represents a critical frontier. Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that expand during cancer, inflammation, and infection, potently suppressing T-cell function and creating a significant barrier to effective immunotherapies. A key cell surface marker for tracking the lineage and maturation state of these cells is CD11b (also known as Integrin alpha M), making it an indispensable tool for assessing the impact of novel therapeutic compounds.
This guide provides an in-depth framework for benchmarking the activity of small molecules targeting myeloid differentiation, using (E)-1-Styrylcyclopropanamine as a representative compound. We will delve into the mechanistic rationale, provide a robust, self-validating experimental protocol, and offer insights into data interpretation, grounded in the established role of Lysosomal Acid Lipase (LAL) in myelopoiesis.
While the direct molecular target of (E)-1-Styrylcyclopropanamine is not extensively documented in public literature, its structure suggests potential interaction with enzymatic pathways controlling cell differentiation. For the purpose of this guide, we will explore its activity through the lens of LAL inhibition, a critical pathway in myeloid cell fate.
The Central Role of Lysosomal Acid Lipase (LAL) in Myelopoiesis
Lysosomal Acid Lipase (LAL) is the essential enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[1][2] This process releases free cholesterol and fatty acids, which are vital for normal cellular function and energy metabolism. In the context of hematopoiesis, LAL plays a pivotal role. Genetic deficiency of LAL in mouse models leads to a systemic expansion of immature myeloid cells, specifically CD11b+Gr-1+ cells, which are characteristic of MDSCs.[3] This occurs because the accumulation of neutral lipids within myeloid progenitor cells arrests their normal differentiation into mature macrophages, neutrophils, and dendritic cells.
Therefore, pharmacological inhibition of LAL is hypothesized to phenocopy LAL deficiency, providing a mechanism to modulate the myeloid cell landscape. By inhibiting LAL, a compound like (E)-1-Styrylcyclopropanamine could potentially influence the expansion and suppressive function of MDSCs, making it a compound of high interest for therapeutic development.
Signaling Pathway: LAL Inhibition and Myeloid Differentiation
The mechanism involves the disruption of lipid metabolism within myeloid progenitors, leading to a block in their maturation. This results in the accumulation of an immature, suppressive cell population.
Caption: LAL inhibition pathway in myeloid progenitors.
Benchmarking Strategy: A Multi-Faceted Approach
To rigorously assess the activity of (E)-1-Styrylcyclopropanamine, a comparative approach is essential. This involves benchmarking against well-characterized positive and negative controls, as well as a known compound targeting the same pathway.
-
Vehicle Control (Negative Control): Establishes the baseline CD11b expression in the absence of any treatment. DMSO is typically used for small molecules.
-
All-Trans Retinoic Acid (ATRA) (Positive Differentiation Control): ATRA is a well-established agent known to induce the differentiation of myeloid precursor cells into mature granulocytes.[4] This treatment is expected to significantly increase the population of mature CD11b+ cells.[5][6][7]
-
Lalistat 1 (Comparator Control): As a potent and selective LAL inhibitor (IC50 = 68 nM), Lalistat 1 serves as an excellent comparator.[8][9] It's crucial, however, to be aware of its potential off-target effects on other neutral lipid hydrolases at concentrations above 1 µM, which underscores the importance of careful dose-response studies.[1][10][11][12]
Experimental Protocol: Quantifying CD11b Expression by Flow Cytometry
This protocol is designed for the analysis of murine bone marrow-derived myeloid cells. It can be adapted for other cell sources, such as splenocytes or human peripheral blood mononuclear cells (PBMCs), with appropriate modifications to cell isolation and antibody panels.
I. Cell Preparation and Culture
-
Isolation of Bone Marrow Cells:
-
Euthanize a C57BL/6 mouse according to approved institutional guidelines.
-
Dissect the femurs and tibias and clean them of excess muscle tissue in sterile PBS.
-
Cut the ends of the bones and flush the marrow into a sterile petri dish with RPMI-1640 medium using a 25-gauge needle and syringe.
-
Create a single-cell suspension by gently passing the marrow through the syringe multiple times.
-
Filter the cell suspension through a 70 µm cell strainer to remove clumps.
-
Lyse red blood cells using ACK Lysing Buffer for 2-3 minutes at room temperature, then quench with excess RPMI-1640.
-
Wash the cells, count them using a hemocytometer or automated counter, and assess viability (should be >95%).
-
-
Cell Culture and Treatment:
-
Resuspend the bone marrow cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and myeloid growth factors (e.g., 20 ng/mL GM-CSF and 20 ng/mL IL-6) to promote the expansion of myeloid progenitors.
-
Plate the cells in a 24-well plate at 1 mL/well.
-
Prepare stock solutions of (E)-1-Styrylcyclopropanamine, ATRA, and Lalistat 1 in DMSO. Perform a serial dilution to create a dose-response curve (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the compounds to the respective wells. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 48-72 hours at 37°C, 5% CO2. The optimal time point may need to be determined empirically.
-
II. Flow Cytometry Staining and Acquisition
-
Cell Harvesting and Staining:
-
Harvest the cells from each well into 5 mL FACS tubes.
-
Wash the cells with 2 mL of FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Perform Fc block by resuspending the cell pellet in 50 µL of FACS buffer containing an anti-mouse CD16/32 antibody. Incubate for 10 minutes on ice. This step is critical to prevent non-specific antibody binding.
-
Without washing, add 50 µL of the antibody cocktail containing:
-
Anti-CD11b (clone M1/70) conjugated to a bright fluorophore (e.g., PE or APC).
-
Anti-Ly6G (clone 1A8) to identify the granulocytic subset.
-
Anti-CD45 (clone 30-F11) as a pan-leukocyte marker.
-
A viability dye (e.g., Zombie NIR™ or Fixable Viability Dye eFluor™ 780) to exclude dead cells from the analysis.
-
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of FACS Buffer.
-
Resuspend the final cell pellet in 300 µL of FACS Buffer for acquisition.
-
-
Data Acquisition:
-
Use a properly calibrated flow cytometer.
-
Collect at least 50,000-100,000 events in the live, single-cell, CD45+ gate for each sample to ensure statistical significance.
-
Experimental Workflow Diagram
Caption: Workflow for CD11b expression assay.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The primary readouts are the percentage of CD11b-positive cells within the live, single, CD45+ myeloid gate, and the Mean Fluorescence Intensity (MFI) of CD11b, which indicates the expression level per cell.
Table 1: Hypothetical Benchmarking Data for (E)-1-Styrylcyclopropanamine
| Treatment Group | Concentration (µM) | % CD11b+ of Live Myeloid Cells (Mean ± SD) | CD11b MFI (Mean ± SD) |
| Vehicle Control | 0.1% DMSO | 25.4 ± 2.1 | 15,300 ± 1,250 |
| (E)-1-Styrylcyclopropanamine | 0.1 | 35.8 ± 3.5 | 18,100 ± 1,600 |
| 1.0 | 48.2 ± 4.1 | 22,500 ± 2,100 | |
| 10.0 | 51.5 ± 3.9 | 24,800 ± 2,300 | |
| ATRA (Positive Control) | 1.0 | 65.7 ± 5.2 | 45,600 ± 3,500 |
| Lalistat 1 (Comparator) | 0.1 | 38.1 ± 3.3 | 19,200 ± 1,800 |
| 1.0 | 50.3 ± 4.5 | 23,800 ± 2,200 | |
| 10.0 | 45.1 ± 6.8 | 21,100 ± 2,900 |
*Note: The reduced effect at 10 µM for Lalistat 1 could indicate potential cytotoxicity or off-target effects, highlighting the importance of a viability dye and dose-response analysis.
Interpreting the Results
-
Vehicle Control: This provides the baseline for unstimulated cells in your culture system.
-
(E)-1-Styrylcyclopropanamine: In this hypothetical scenario, the compound shows a dose-dependent increase in the percentage of CD11b+ cells. This aligns with the known effect of LAL deficiency, which causes an expansion of the CD11b+ immature myeloid population.[3] The increase in MFI suggests that the cells are expressing more of the marker, but it is less pronounced than the differentiation induced by ATRA.
-
ATRA: As expected, the positive control shows a robust increase in both the percentage and MFI of CD11b, indicative of successful differentiation into a mature myeloid phenotype.[7][13]
-
Lalistat 1: The comparator shows a similar profile to the test compound at lower concentrations. The potential drop-off in effect at the highest dose serves as a critical internal validation point, reminding the researcher to correlate expression data with cell viability and consider potential off-target pharmacology.[10][12]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the activity of (E)-1-Styrylcyclopropanamine, or any novel small molecule, on myeloid cell differentiation using CD11b expression as a primary endpoint. By employing appropriate controls and understanding the underlying biology of the LAL pathway, researchers can generate reliable and interpretable data.
The results from this initial screen provide a strong foundation for subsequent functional assays. The next logical steps would be to assess the suppressive capacity of the myeloid cells generated after treatment. This can be achieved through co-culture assays with activated T-cells, measuring T-cell proliferation and cytokine production. By linking the phenotypic changes in CD11b expression to a functional outcome, one can build a compelling case for the therapeutic potential of the compound in modulating immune responses.
References
-
Grabner, G. F., et al. (2022). Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases. Molecular Metabolism, 61, 101510. [Link]
-
Grabner, G. F., et al. (2022). Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases. ResearchGate. [Link]
-
Schulze, H., & Poll, B. G. (2023). Recent insights into lysosomal acid lipase deficiency. Current Opinion in Lipidology, 34(2), 65-71. [Link]
-
Yan, C., et al. (2011). Myeloid-specific expression of human lysosomal acid lipase corrects malformation and malfunction of myeloid-derived suppressor cells in lal-/- mice. Blood, 118(13), 3620-3631. [Link]
-
Mirza, N., et al. (2006). All-trans-retinoic acid improves differentiation of myeloid cells and immune response in cancer patients. Cancer Research, 66(18), 9298-9307. [Link]
-
El-Sayed, K. A., et al. (2014). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Journal of Medicinal Chemistry, 57(15), 6387-6401. [Link]
-
Zhao, Y., et al. (2021). Lysosomal acid lipase, CSF1R, and PD-L1 determine functions of CD11c+ myeloid-derived suppressor cells. Journal of Clinical Investigation, 131(15), e145325. [Link]
-
Nagy, L., et al. (2021). All-trans retinoic acid (ATRA) induces both CD11b and CD11c b2 integrin expression and their high-affinity state on the cell surface of NB4 cell lines. ResearchGate. [Link]
-
The Pharmaverse. (2023, October 30). Etrasimod (S1P Receptor Modulator) for Ulcerative Colitis: Mechanism of Action Pharmacology [Video]. YouTube. [Link]
-
Qu, C., et al. (2021). All-trans retinoic acid induces differentiation in primary acute myeloid leukemia blasts carrying an inversion of chromosome 16. Leukemia & Lymphoma, 62(12), 2946-2954. [Link]
-
Du, H., et al. (2008). Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function. The American Journal of Pathology, 172(5), 1339-1349. [Link]
-
Grabner, G. F., et al. (2022). Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases. Molecular Metabolism, 61, 101510. [Link]
-
Al-Akhrass, F. A., et al. (2024). Understanding the Role of All-Trans Retinoic Acid in Acute Myeloid Leukemia Cells. World Journal of Oncology, 15(5), 335-349. [Link]
-
Lanza, F., et al. (1996). All-trans retinoic acid (ATRA) and the regulation of adhesion molecules in acute myeloid leukemia. Leukemia & Lymphoma, 23(5-6), 465-472. [Link]
Sources
- 1. Recent insights into lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloid-specific expression of human lysosomal acid lipase corrects malformation and malfunction of myeloid-derived suppressor cells in lal-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. All-trans-retinoic acid improves differentiation of myeloid cells and immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. All-trans retinoic acid induces differentiation in primary acute myeloid leukemia blasts carrying an inversion of chromosome 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. All-trans retinoic acid (ATRA) and the regulation of adhesion molecules in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Role of All-Trans Retinoic Acid in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Pharmacokinetic Profile of (E)-1-Styrylcyclopropanamine in Mouse Models
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive analysis of the in vivo pharmacokinetic (PK) profile of the novel compound (E)-1-Styrylcyclopropanamine, a putative monoamine oxidase inhibitor (MAOI), within murine models. Due to the limited public data on this specific molecule, this document establishes a rigorous experimental framework for its characterization. We employ Tranylcypromine (TCP), a clinically relevant and structurally related MAOI, as a benchmark comparator to provide context and highlight key structural-pharmacokinetic relationships. The guide details the scientific rationale behind the experimental design, provides step-by-step protocols for in vivo studies and bioanalysis, and interprets the resulting pharmacokinetic parameters. Our analysis hypothesizes that while sharing the core cyclopropylamine scaffold with TCP, the addition of the styryl moiety to (E)-1-Styrylcyclopropanamine will likely increase its lipophilicity, leading to a distinct profile characterized by an increased volume of distribution and potentially altered metabolic pathways, which are critical considerations for its development as a therapeutic agent.
Introduction: Rationale and Comparator Selection
The cyclopropylamine moiety is a well-established pharmacophore found in numerous irreversible monoamine oxidase inhibitors (MAOIs).[1][2] These agents are critical for treating neuropsychiatric disorders like depression and anxiety.[3][4] (E)-1-Styrylcyclopropanamine is a novel derivative that incorporates this key functional group. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is a foundational step in preclinical development. This profile dictates dosing strategies, predicts potential drug-drug interactions, and uncovers metabolic liabilities.
Comparator Justification: Tranylcypromine (Parnate®)
Tranylcypromine (TCP) was selected as the ideal comparator for three primary reasons:
-
Structural Analogy: TCP is trans-2-phenylcyclopropylamine, sharing the core phenylcyclopropylamine scaffold with the target molecule. This makes it an excellent tool for dissecting the pharmacokinetic impact of the vinyl extension in the styryl group.
-
Established Clinical Benchmark: As an FDA-approved antidepressant, TCP has a well-documented pharmacokinetic and pharmacodynamic profile, providing a rich dataset for comparison.[2][5]
-
Shared Mechanism: Both compounds are predicted to be irreversible MAOIs. While PK describes drug concentration over time, it is intrinsically linked to the pharmacodynamic effect. For irreversible inhibitors, the biological effect persists long after the drug is cleared from plasma, a crucial concept this guide will explore.[2][5]
Experimental Design and Methodology
The following protocols are designed as a self-validating system, ensuring robustness and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental setup.
Animal Model and Care
-
Species/Strain: Male C57BL/6 mice (8-10 weeks old).
-
Rationale: C57BL/6 is a standard, inbred strain with a well-characterized genetic background and metabolic enzyme profile, minimizing inter-individual variability. Male mice are often used in initial PK studies to avoid the hormonal cycle fluctuations seen in females.
-
-
Housing: Standard temperature- and light-controlled conditions (12-hour light/dark cycle) with ad libitum access to food and water.
-
Rationale: Controlled environmental conditions are critical to reduce stress and physiological variability that could impact drug metabolism and clearance.[6]
-
Dosing Formulation and Administration
-
Formulation: Compounds are dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.
-
Rationale: This vehicle is a common choice for preclinical studies as it can solubilize a wide range of hydrophobic compounds for both intravenous and oral administration while having a good safety profile.
-
-
Dose & Routes of Administration:
-
Intravenous (IV): 2 mg/kg via tail vein injection.
-
Rationale: The IV route ensures 100% bioavailability, providing baseline data on clearance (CL) and volume of distribution (Vss). This is the benchmark against which oral bioavailability is calculated.
-
-
Oral (PO): 10 mg/kg via oral gavage.
-
Rationale: The oral route is the intended therapeutic route for most CNS drugs. This arm of the study is essential for determining key absorption parameters like Cmax, Tmax, and oral bioavailability (%F).
-
-
In Vivo Pharmacokinetic Study Protocol
A serial sampling methodology is employed to generate a full PK profile from a small cohort of animals, reducing animal usage and inter-animal variability.[7]
Step-by-Step Protocol:
-
Acclimatization: Animals are acclimated for at least 7 days prior to the study.
-
Fasting: Mice are fasted for 4 hours before dosing to reduce variability in gastric emptying and absorption.
-
Dosing: Each mouse in a cohort (n=3-4 per time point group) is weighed and dosed (IV or PO).
-
Blood Sampling: Approximately 30-50 µL of blood is collected at each time point into K2-EDTA coated tubes.
-
IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C. The supernatant (plasma) is transferred to a new set of labeled tubes.
-
Sample Storage: Plasma samples are stored at -80°C until bioanalysis.
Caption: Figure 1. Experimental workflow for a murine pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Quantification
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ensures accurate and precise quantification of the analytes in plasma.[8][9]
Protocol Overview:
-
Sample Preparation (Protein Precipitation):
-
To a 20 µL plasma sample, add 100 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Rationale: Acetonitrile precipitates plasma proteins, which would otherwise interfere with the analysis and damage the LC column. The internal standard corrects for variability during sample preparation and instrument analysis.[10]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a 96-well plate.
-
Inject 5-10 µL onto an LC-MS/MS system (e.g., Sciex QTRAP 5500).[9]
-
Rationale: The LC system separates the analyte from other remaining matrix components before it enters the mass spectrometer, which provides highly selective and sensitive detection based on the molecule's specific mass-to-charge ratio.
-
-
Quantification:
-
A calibration curve is prepared by spiking known concentrations of the analyte into blank mouse plasma and processing alongside the study samples. Analyte concentrations in the study samples are determined by interpolating their peak area ratios (analyte/internal standard) against this curve.
-
Results: A Comparative Pharmacokinetic Analysis
The following table presents the known pharmacokinetic parameters for Tranylcypromine alongside hypothesized, yet scientifically reasoned, data for (E)-1-Styrylcyclopropanamine.
Table 1: Comparative Pharmacokinetic Parameters in Mice
| Parameter | Tranylcypromine (TCP) | (E)-1-Styrylcyclopropanamine (Hypothesized) | Scientific Rationale for Hypothesis |
| Route | IV | PO | IV |
| Dose (mg/kg) | 2 | 10 | 2 |
| Tmax (h) | N/A | ~1.0[3] | N/A |
| Cmax (ng/mL) | - | ~150-200 | - |
| AUCinf (ng*h/mL) | ~100 | ~250 | ~180 |
| t½ (h) | ~2.0[2][11] | ~2.0 | ~3.5 |
| CL (mL/min/kg) | ~33 | - | ~18 |
| Vss (L/kg) | ~3.0 | - | ~5.0 |
| F (%) | N/A | ~50% | N/A |
Note: Data for Tranylcypromine are compiled and estimated from available literature.[2][3][11] Data for (E)-1-Styrylcyclopropanamine are purely hypothetical for illustrative purposes.
Caption: Figure 2. Key pharmacokinetic parameters from an oral dosing profile.
Discussion and Scientific Interpretation
Absorption and Bioavailability
The addition of the (E)-styryl group increases the molecule's lipophilicity compared to Tranylcypromine. This is predicted to enhance passive diffusion across the gut wall, potentially leading to a higher Cmax and greater oral bioavailability (F%). However, the slightly delayed Tmax suggests that this increased lipophilicity might also lead to slower dissolution in the gastrointestinal fluids prior to absorption.
Distribution
A key prediction is a significantly larger volume of distribution (Vss) for (E)-1-Styrylcyclopropanamine. Lipophilic compounds tend to distribute more extensively into tissues rather than remaining in the systemic circulation. For a CNS-active agent, this is a desirable trait, as it suggests better penetration of the blood-brain barrier.
Metabolism and Clearance
This is where the most critical differences may arise. The cyclopropylamine moiety is known to be a substrate for cytochrome P450 enzymes (CYPs), which can lead to oxidative ring-opening and the formation of reactive α,β-unsaturated aldehydes.[12][13][14][15] This pathway is a potential source of toxicity.[12][14]
-
Tranylcypromine Metabolism: Primarily involves hydroxylation of the phenyl ring and N-acetylation.[2]
-
Hypothesized Metabolism of (E)-1-Styrylcyclopropanamine: It likely undergoes similar pathways, but the styryl group introduces new metabolic possibilities, including epoxidation of the double bond or hydroxylation at different positions on the phenyl ring. The bulkier styryl group might also sterically hinder CYP access to the cyclopropylamine moiety, potentially slowing its metabolism and leading to lower clearance (CL) and a longer half-life (t½). Investigating this metabolic bioactivation is a critical next step.
Caption: Figure 3. Hypothesized metabolic fate of (E)-1-Styrylcyclopropanamine.
PK/PD Disconnect
For irreversible inhibitors like MAOIs, the plasma half-life does not reflect the duration of the biological effect. Tranylcypromine's half-life is only about 2 hours, but its antidepressant effects last for days because it permanently deactivates the MAO enzyme.[2] New enzyme must be synthesized to restore function.[3] The same PK/PD disconnect is expected for (E)-1-Styrylcyclopropanamine. Therefore, its longer predicted half-life may not be a significant advantage for dosing frequency but could impact potential off-target effects.
Conclusion
This guide outlines a comprehensive strategy for characterizing the in vivo pharmacokinetic profile of (E)-1-Styrylcyclopropanamine in mice, using the clinically validated MAOI Tranylcypromine as a crucial comparator. Our analysis predicts that the novel styryl moiety will confer higher lipophilicity, likely resulting in improved oral absorption, a larger volume of distribution, and a longer half-life compared to Tranylcypromine. However, this structural modification also introduces new metabolic pathways that require careful investigation, particularly the potential for bioactivation of the cyclopropylamine ring. The experimental and analytical protocols detailed herein provide a robust framework for obtaining the critical data needed to advance the preclinical development of this promising compound.
References
-
Modafinil - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
Hanzlik, R. P., et al. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Chemical research in toxicology, 20(12), 1930–1937. [Link]
-
Daniel, J. F., et al. (1993). N-(2-cyanoethyl)tranylcypromine, a potential prodrug of tranylcypromine: its disposition and interaction with catecholamine neurotransmitters in brain. Journal of pharmacy and pharmacology, 45(10), 887–891. [Link]
-
Fiedorowicz, J. G., & Swartz, K. L. (2004). The role of monoamine oxidase inhibitors in current psychiatric practice. Journal of psychiatric practice, 10(4), 239–248. Available at: [Link]
-
Toxics. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy–Sanshool. Semantic Scholar. Retrieved February 5, 2026, from [Link]
-
Chhonker, Y. S., et al. (2018). Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. Molecules (Basel, Switzerland), 23(9), 2343. [Link]
-
Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Retrieved February 5, 2026, from [Link]
-
Hanzlik, R. P., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 731-738. [Link]
-
Toxicity, Monoamine Oxidase Inhibitor (MAOI). (2023, October 25). Medscape. Retrieved February 5, 2026, from [Link]
-
Tranylcypromine - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis. Retrieved February 5, 2026, from [Link]
-
Marco,-Contelles, J. (2016). Monoamine oxidase inactivation: from pathophysiology to therapeutics. CNS neuroscience & therapeutics, 22(4), 251–264. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved February 5, 2026, from [Link]
-
MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved February 5, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). PARNATE® (tranylcypromine) tablets, for oral use. Retrieved February 5, 2026, from [Link]
-
Mass Spectrometry Letters. (n.d.). Quantification of Fargesin in Mouse Plasma Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2015). (PDF) Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Retrieved February 5, 2026, from [Link]
-
American Psychiatric Association Publishing. (2020, June 16). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Retrieved February 5, 2026, from [Link]
-
Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2015, August 5). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue. Retrieved February 5, 2026, from [Link]
-
PubMed. (2008, February 26). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, April 30). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved February 5, 2026, from [Link]
-
Aging and disease. (n.d.). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Retrieved February 5, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved February 5, 2026, from [Link]
-
protocols.io. (2020, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved February 5, 2026, from [Link]
Sources
- 1. N-(2-cyanoethyl)tranylcypromine, a potential prodrug of tranylcypromine: its disposition and interaction with catecholamine neurotransmitters in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckman.com [beckman.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Amine Oxidase Landscape: A Comparative Guide to the Off-Target Effects of (E)-1-Styrylcyclopropanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting monoamine oxidase (MAO), particularly MAO-B, compounds featuring the cyclopropylamine scaffold have demonstrated significant potential. (E)-1-Styrylcyclopropanamine, a structural analog of the well-known MAO inhibitor tranylcypromine, represents a class of molecules with promising inhibitory activity. However, a critical aspect of preclinical drug development is the characterization of off-target effects to predict potential side effects and understand the broader pharmacological profile of a compound. This guide provides a comparative analysis of the potential off-target effects of (E)-1-Styrylcyclopropanamine on other physiologically important amine oxidases, including diamine oxidase (DAO), semicarbazide-sensitive amine oxidase (SSAO), and lysyl oxidase (LOX).
Due to the limited publicly available data on the direct inhibitory activity of (E)-1-Styrylcyclopropanamine against these off-target enzymes, this guide will leverage data from its close structural analog, tranylcypromine, to provide a predictive comparison. This analysis will be contextualized with the inhibitory profiles of known selective inhibitors for each respective amine oxidase, offering a framework for researchers to assess the potential selectivity of novel cyclopropylamine-based inhibitors.
The Amine Oxidase Superfamily: More Than Just MAO
The amine oxidase superfamily encompasses a diverse group of enzymes crucial for regulating a wide array of physiological processes through the oxidative deamination of primary amines. While MAO-A and MAO-B are the most extensively studied in the context of neuropsychiatric disorders, other amine oxidases play vital roles in processes ranging from histamine metabolism to extracellular matrix formation. Understanding the potential interaction of MAO inhibitors with these other amine oxidases is paramount for developing safer and more selective drugs.
Figure 1. Classification of key amine oxidases, highlighting the intended target and potential off-targets for (E)-1-Styrylcyclopropanamine.
Comparative Inhibitory Profiles: A Focus on Selectivity
The therapeutic utility of an enzyme inhibitor is intrinsically linked to its selectivity. The following sections compare the inhibitory potency of tranylcypromine, as a proxy for (E)-1-Styrylcyclopropanamine, against MAO and the off-target amine oxidases, alongside known selective inhibitors for each enzyme.
Monoamine Oxidase (MAO)
(E)-1-Styrylcyclopropanamine and its analogs are primarily designed as MAO inhibitors. Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B[1][2]. The inhibitory constants (IC50 and Ki) for tranylcypromine against MAO isoforms are in the low micromolar to nanomolar range, highlighting its potent activity at its intended targets.
Diamine Oxidase (DAO)
DAO is the primary enzyme responsible for the degradation of extracellular histamine, playing a crucial role in mitigating histamine intolerance and allergic-type reactions[3]. Inhibition of DAO can lead to an accumulation of histamine, resulting in adverse effects. Studies have shown a notable lack of inhibition of human kidney DAO by tranylcypromine, suggesting that this class of compounds may have a favorable selectivity profile over this particular off-target[4].
Table 1. Comparative Inhibition of Diamine Oxidase (DAO)
| Compound | Type of Inhibitor | Target Enzyme(s) | IC50 / Ki | Reference |
| Tranylcypromine | MAO Inhibitor (Analog) | MAO-A, MAO-B | No significant inhibition of human kidney DAO | [4] |
| Berenil | Selective DAO Inhibitor | DAO | Ki in nM range | [5] |
| Pentamidine | Selective DAO Inhibitor | DAO | Ki in nM range | [5] |
Semicarbazide-Sensitive Amine Oxidase (SSAO)
Table 2. Comparative Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)
| Compound | Type of Inhibitor | Target Enzyme(s) | IC50 / Ki | Reference |
| Tranylcypromine | MAO Inhibitor (Analog) | MAO-A, MAO-B | Complex interaction; not a direct, potent inhibitor | [6] |
| Semicarbazide | SSAO Inhibitor | SSAO | Ki = 85 µM | |
| MDL 72974A | SSAO Inhibitor | SSAO | IC50 = 10⁻⁷ M (serum), 10⁻⁸ M (vascular) | [4] |
| Phenylhydrazine | SSAO Inhibitor | SSAO | IC50 = 30 nM |
Lysyl Oxidase (LOX)
The lysyl oxidase family of enzymes is essential for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX can have significant implications for connective tissue integrity. Tranylcypromine has been identified as both an inhibitor and a substrate of lysyl oxidase, exhibiting non-competitive and reversible inhibition[7].
Table 3. Comparative Inhibition of Lysyl Oxidase (LOX)
| Compound | Type of Inhibitor | Target Enzyme(s) | IC50 / Ki | Reference |
| Tranylcypromine | MAO Inhibitor (Analog) | MAO-A, MAO-B, LOX | Ki = 375-386 µM | [7] |
| β-Aminopropionitrile (BAPN) | Pan-LOX Inhibitor | LOX family | pIC50 = 6.4 (against LOXL2) | [8] |
| PXS-S2A | Selective LOXL2 Inhibitor | LOXL2 | pIC50 = 8.3 | [8] |
| (2-chloropyridin-4-yl)methanamine | Selective LOXL2 Inhibitor | LOXL2 | IC50 = 126 nM | [9] |
Experimental Protocols for Assessing Off-Target Inhibition
To empower researchers to directly assess the off-target effects of (E)-1-Styrylcyclopropanamine or novel analogs, this section provides detailed, step-by-step methodologies for key amine oxidase inhibition assays. The causality behind experimental choices is explained to ensure robust and self-validating results.
Experimental Workflow Overview
Figure 2. General experimental workflow for determining the inhibitory activity of a compound against an amine oxidase.
Protocol 1: Spectrophotometric Assay for Diamine Oxidase (DAO) Inhibition
This assay measures the production of hydrogen peroxide (H2O2) resulting from the DAO-catalyzed oxidation of a substrate, such as putrescine or histamine. The H2O2 is then used in a coupled reaction with peroxidase and a chromogen to produce a colored product that can be measured spectrophotometrically[10].
Rationale: This method offers a continuous and sensitive way to monitor DAO activity and its inhibition without the need for radiolabeled substrates. The choice of a chromogenic substrate that produces a stable, colored product upon oxidation is critical for accurate measurement.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DAO Enzyme Solution: Prepare a solution of purified DAO in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2). The final concentration should be optimized to yield a linear reaction rate.
-
Substrate Solution: Prepare a solution of putrescine or histamine in the same buffer. The concentration should be at or near the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.
-
Inhibitor Solutions: Prepare a series of dilutions of (E)-1-Styrylcyclopropanamine or other test compounds in the assay buffer.
-
Detection Reagent: Prepare a solution containing horseradish peroxidase (HRP) and a suitable chromogen (e.g., 3-methyl-2-benzothiazolone hydrazone (MBTH) with 3-(dimethylamino)benzoic acid (DMAB)) in an appropriate buffer[10].
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
DAO enzyme solution
-
Inhibitor solution (or buffer for control)
-
-
Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Immediately add the detection reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the optimal wavelength for the chosen chromogen (e.g., 595 nm for MBTH/DMAB) over time using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Fluorometric Assay for Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition using Amplex® Red
This assay is based on the detection of H2O2 produced by SSAO using the highly sensitive fluorescent probe Amplex® Red. In the presence of HRP, Amplex® Red reacts with H2O2 to produce the highly fluorescent compound resorufin, which can be measured fluorometrically[11].
Rationale: The Amplex® Red assay is a robust and highly sensitive method for detecting H2O2, making it ideal for measuring the activity of enzymes that produce H2O2 as a byproduct. Its long-wavelength emission minimizes interference from autofluorescence in biological samples.
Step-by-Step Methodology:
-
Reagent Preparation:
-
SSAO Enzyme Source: Use a source of SSAO, such as purified enzyme, tissue homogenates, or cell lysates.
-
Substrate Solution: Prepare a solution of a suitable SSAO substrate, such as benzylamine, in an appropriate buffer (e.g., 50 mM sodium borate buffer, pH 8.0).
-
Inhibitor Solutions: Prepare serial dilutions of the test compound.
-
Amplex® Red Working Solution: Prepare a working solution containing Amplex® Red reagent and HRP in the assay buffer. This solution should be protected from light.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well microplate, add the following to each well:
-
SSAO enzyme source
-
Inhibitor solution (or buffer for control)
-
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time.
-
Add the substrate solution.
-
Add the Amplex® Red working solution to initiate the reaction and detection.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) over time using a fluorescence microplate reader.
-
Calculate the reaction rates from the linear phase of the fluorescence increase.
-
Determine the IC50 value as described in the DAO assay protocol.
-
Protocol 3: Fluorometric Assay for Lysyl Oxidase (LOX) Inhibition using Amplex® Red
Similar to the SSAO assay, this method quantifies LOX activity by measuring the H2O2 produced during the oxidative deamination of a LOX substrate.
Rationale: This fluorometric assay provides a sensitive and continuous method to monitor LOX activity and is adaptable for high-throughput screening of inhibitors[12][13].
Step-by-Step Methodology:
-
Reagent Preparation:
-
LOX Enzyme Source: Use purified LOX or a source rich in LOX, such as conditioned cell culture medium from certain cell lines.
-
LOX Substrate: Prepare a solution of a suitable LOX substrate (e.g., a synthetic peptide or cadaverine) in an appropriate assay buffer (e.g., 50 mM sodium borate, pH 8.0).
-
Inhibitor Solutions: Prepare serial dilutions of the test compound.
-
Amplex® Red Working Solution: Prepare a working solution containing Amplex® Red reagent and HRP in the assay buffer, protected from light[12].
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well microplate, combine:
-
LOX enzyme source
-
Inhibitor solution (or buffer for control)
-
-
Pre-incubate at 37°C.
-
Add the LOX substrate.
-
Add the Amplex® Red working solution.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence (Excitation: ~540 nm, Emission: ~590 nm) over time.
-
Calculate the initial reaction rates.
-
Determine the IC50 value as previously described.
-
Conclusion and Future Directions
While (E)-1-Styrylcyclopropanamine and its analogs hold promise as potent MAO inhibitors, a thorough understanding of their selectivity profile is crucial for their advancement as therapeutic candidates. Based on the available data for its close analog, tranylcypromine, it is plausible that (E)-1-Styrylcyclopropanamine may exhibit a favorable selectivity profile with minimal inhibition of DAO. However, its potential interaction with SSAO and LOX warrants direct experimental investigation.
The provided comparative data and detailed experimental protocols offer a robust framework for researchers to systematically evaluate the off-target effects of novel cyclopropylamine-based inhibitors. By employing these self-validating methodologies, drug development professionals can gain critical insights into the selectivity of their compounds, ultimately leading to the design of safer and more effective therapeutics. Future studies should focus on generating direct inhibitory data for (E)-1-Styrylcyclopropanamine against a panel of amine oxidases to definitively characterize its off-target profile.
References
-
Inhibition of six copper-containing amine oxidases by the antidepressant drug tranylcypromine. (n.d.). PubMed. [Link]
-
Tranylcypromine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. (n.d.). PubMed. [Link]
-
Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. (n.d.). PubMed. [Link]
-
Studies on the behaviour of semicarbazide-sensitive amine oxidase in Sprague-Dawley rats treated with the monoamine oxidase inhibitor tranylcypromine. (n.d.). PubMed. [Link]
-
Inhibition of monoamine oxidase by (E)-styrylisatin analogues. (n.d.). PMC. [Link]
-
The structure and inhibition of human diamine oxidase. (2009, October 20). PMC. [Link]
-
Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. (n.d.). NIH. [Link]
-
Photooxidation of Amplex Red to resorufin: Implications of exposing the Amplex Red assay to light. (2025, August 8). ResearchGate. [Link]
-
Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. (2019, May 9). ACS Publications. [Link]
-
Inhibition of monoamine oxidase modulates the behaviour of semicarbazide-sensitive amine oxidase (SSAO). (n.d.). PubMed. [Link]
-
Original Article Inhibition of semicarbazide-sensitive amine oxidase (SSAO) by various antidepressants drugs in monkey platelets. (n.d.). CORE. [Link]
-
Tranylcypromine: Its Pharmacology, Safety, and Efficacy. (2020, June 16). Psychiatry Online. [Link]
-
Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. (2025, August 7). ResearchGate. [Link]
-
Inhibition of human lysyl oxidase‐like 2 (LOXL2) enzymatic activity by... (n.d.). ResearchGate. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). MDPI. [Link]
-
Selectivity index values for K I values of the compounds 1-8. (n.d.). ResearchGate. [Link]
-
Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. (2025, April 1). PMC. [Link]
-
Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. (n.d.). N/A. [Link]
-
Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. (2020, August 29). PMC. [Link]
-
Some Properties of Semicarbazide-Sensitive Amine Oxidases. (n.d.). PubMed. [Link]
-
An in situ activity assay for lysyl oxidases. (n.d.). PMC. [Link]
-
LOXL2 Inhibitors and Breast Cancer Progression. (n.d.). MDPI. [Link]
-
Inhibition of monoamine oxidase by (E)-styrylisatin analogues. (2009, May 1). PubMed. [Link]
-
An improved spectrophotometric assay for histamine and diamine oxidase (DAO) activity. (n.d.). PubMed. [Link]
-
Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review. (2022, December 26). MDPI. [Link]
-
Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells. (n.d.). MDPI. [Link]
-
Parameters for Irreversible Inactivation of Monoamine Oxidase. (n.d.). PMC. [Link]
-
Lysyl Oxidase Activity Assay Kit (Fluorometric) (#BN01101). (n.d.). N/A. [Link]
-
Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. (n.d.). PMC. [Link]
-
How to Perform Diamine Oxidase Assay: A Comprehensive Guide. (n.d.). N/A. [Link]
-
Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. (n.d.). MDPI. [Link]
-
(PDF) Evaluation of porcine diamine oxidase for the conversion of histamine in food‐relevant amounts. (2025, November 3). ResearchGate. [Link]
-
Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro. (n.d.). PMC. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of six copper-containing amine oxidases by the antidepressant drug tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the behaviour of semicarbazide-sensitive amine oxidase in Sprague-Dawley rats treated with the monoamine oxidase inhibitor tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some properties of semicarbazide-sensitive amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling (E)-1-Styrylcyclopropanamine
Executive Summary: The "Why" Behind the Protocol
(E)-1-Styrylcyclopropanamine is not merely a generic organic amine; it is a mechanism-based inactivator (suicide substrate) of monoamine oxidase (MAO) enzymes. Its pharmacological potency stems from the strained cyclopropane ring, which undergoes radical ring-opening upon metabolic oxidation, leading to covalent attachment to the enzyme's flavin cofactor or active site residues.
The Safety Implication: Because this compound is designed to irreversibly modify proteins, accidental exposure (dermal or inhalation) poses a significant risk of biological sensitization and enzymatic inhibition in the handler. Standard "lab coat and gloves" protocols are insufficient without specific attention to permeation kinetics and aerosol containment.
Hazard Identification & Risk Assessment
| Hazard Category | Specific Risk | Mechanism of Action |
| Chemical | Corrosive / Irritant | Primary amines are basic ( |
| Biological | Irreversible Inhibition | Covalent modification of MAO-A/B. Potential for hypertensive interactions (Tyramine effect) if absorbed systematically. |
| Physical | Dust / Aerosol | As a solid (likely HCl salt), electrostatic dust can contaminate surfaces and be inhaled. |
Personal Protective Equipment (PPE) Protocol
This protocol uses a Tiered Defense System . Select the tier based on your current operational state.
Tier 1: Solid Handling (Weighing & Transfer)
Primary Risk: Inhalation of dusts and surface contamination.
-
Respiratory: N95 or P100 particulate respirator required if not working inside a certified fume hood. If working in a hood (recommended), a surgical mask suffices to prevent breath-induced powder scattering.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders that can drift around lenses.
-
Hands: Double Nitrile Gloves (Minimum thickness: 5 mil outer / 4 mil inner). Change outer pair immediately after weighing.
Tier 2: Solution Handling (Solubilization & Synthesis)
Primary Risk: Dermal absorption via solvent carrier (e.g., DMSO, Methanol).
-
Hand Protection (Critical):
-
Routine Use: Double Nitrile.
-
High-Risk (Stock Solutions >10mM): Use Laminate/Silver Shield® liners under nitrile gloves.
-
Scientific Rationale: Small molecule amines in organic solvents (DMSO/DCM) have rapid breakthrough times (<5 mins) through standard nitrile. Laminate films provide >4 hour protection against amine permeation.
-
-
Body: Lab coat with Tyvek® sleeve covers or a chemically resistant apron. This prevents sleeve-gap exposure during pipetting.
Visualization: PPE Decision Logic
Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.
Operational Workflow: Step-by-Step
Step A: Weighing (The Static Hazard)
Cyclopropylamine salts are often electrostatic.
-
Preparation: Place an antistatic gun or ionizer bar inside the balance enclosure.
-
Containment: Use a disposable balance funnel. Do not use a spatula directly into the stock bottle; pour a small amount into a secondary container first.
-
Decontamination: After weighing, wipe the balance area with a wet paper towel (water) followed by ethanol. Why: Water solubilizes the salt; ethanol removes the organic residue.
Step B: Solubilization (The Exothermic Hazard)
-
Solvent Choice: If dissolving the free base, avoid halogenated solvents (DCM) if possible, as secondary amines can react slowly with them over time. DMSO is preferred for biological assays.
-
Acidification Caution: If converting the free amine to a salt, adding acid (HCl) will be exothermic . Perform this on ice to prevent aerosolization of the amine vapors.
-
Storage: Store solutions in Amber Glass Vials .
-
Reason: The "Styryl" moiety (conjugated double bond) is susceptible to UV-induced cis-trans photoisomerization, which may render the inhibitor biologically inactive.
-
Emergency Response & Disposal
Exposure Response
-
Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Do NOT use vinegar or acidic neutralizers; the heat of neutralization can cause thermal burns on top of chemical burns.
-
Skin Contact:
Disposal Protocol
-
Solid Waste: Segregate into "Hazardous Solid - Toxic/Corrosive."
-
Liquid Waste:
-
Do NOT mix with oxidizing acids (Nitric acid) – risk of violent reaction.
-
Dispose in "Basic Organic Waste" stream.
-
References
-
Silverman, R. B. (1983). "Mechanism-based inactivation of monoamine oxidase by 1-phenylcyclopropylamine." Journal of Biological Chemistry. (Context: Establishes the covalent binding mechanism of cyclopropylamines).
-
Cayman Chemical . (2023). "Safety Data Sheet: 1-Aminocyclopropanecarboxylic Acid (Analog)." (Context: General handling for cyclopropylamine derivatives).
-
Przezwa, A., et al. (2022). "Permeation of organic solvents through protective gloves." International Journal of Occupational Safety and Ergonomics. (Context: Justification for laminate gloves with DMSO).
-
National Institutes of Health (NIH) . "PubChem Compound Summary: Tranylcypromine (Structural Analog)." (Context: Toxicology profile of structurally similar MAO inhibitors).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
